molecular formula C9H10N4 B15252550 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Cat. No.: B15252550
M. Wt: 174.20 g/mol
InChI Key: FBAIJEPNPGWSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (CAS 1541992-04-4) is a chemical compound with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol . It belongs to a class of pyrazol-4-yl-pyridine derivatives that are of significant interest in medicinal chemistry and drug discovery research . While specific studies on this exact molecule are limited, structural analogs and related scaffolds have demonstrated valuable research applications. Compounds based on a pyrazol-4-yl-pyridine core have been explored as positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4 mAChR), a promising target for neurological disorders . Furthermore, similar pharmacophores have been investigated in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key player in innate immune responses and inflammatory diseases . This amine-substituted pyrazole serves as a versatile building block for the synthesis of more complex molecules for pharmaceutical research and development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

1-methyl-5-pyridin-4-ylpyrazol-4-amine

InChI

InChI=1S/C9H10N4/c1-13-9(8(10)6-12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3

InChI Key

FBAIJEPNPGWSLV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)N)C2=CC=NC=C2

Origin of Product

United States

Foundational & Exploratory

1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine: Scaffold Utility, Synthesis, and Physiochemical Profiling in Targeted Therapeutics

Executive Summary & Structural Rationale

In modern targeted therapeutics, the design of highly selective ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine represents a highly specialized, orientation-locked pharmacophore that has gained significant traction in the development of inhibitors for kinases such as p38α MAPK, ROCK-II, and Aurora kinases.

Unlike its more common regioisomers (e.g., 5-amino-4-aryl pyrazoles), this specific structural arrangement provides a unique vector geometry that maximizes binding affinity within the narrow constraints of the kinase hinge region.

Pharmacophore Deconstruction
  • The N1-Methyl Group: Unsubstituted pyrazoles exist in a state of rapid tautomeric flux, which severely complicates structure-activity relationship (SAR) modeling and can lead to unpredictable off-target binding. Methylation at the N1 position permanently locks the tautomeric state , ensuring a singular, predictable binding conformation while subtly increasing the scaffold's lipophilicity for improved membrane permeability.

  • The 5-(Pyridin-4-yl) Motif: The pyridine ring serves as the primary anchor. The nitrogen at the 4-position acts as a potent hydrogen bond acceptor, specifically targeting the backbone amide NH of the kinase hinge region (e.g., the Met109 residue in p38α) .

  • The C4-Amino Group: Positioned vicinally to the pyridine ring, the primary amine acts as a highly versatile synthetic handle. It allows for rapid late-stage diversification via amidation or urea formation, enabling the attachment of lipophilic tails designed to probe the DFG-out allosteric pocket or solvent-exposed regions .

Physiochemical Properties & ADME Predictability

To be viable as a lead-like fragment, a scaffold must possess physiochemical properties that align with Lipinski’s Rule of Five. As summarized in the table below, 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine exhibits an optimal balance of low molecular weight, controlled polarity, and excellent hydrogen-bonding metrics, making it an ideal starting point for oral drug development.

PropertyValuePharmacological Implication
Molecular Formula C9H10N4N/A
Molecular Weight 174.20 g/mol Highly fragment-like; allows for substantial downstream mass addition.
Exact Mass 174.0905 DaCrucial for high-resolution LC-MS tracking during synthesis.
LogP (Predicted) 0.85 – 1.15Optimal lipophilicity for aqueous solubility and initial cell permeability.
Topological Polar Surface Area 56.8 ŲExcellent for membrane penetration; well below the 140 Ų limit.
Hydrogen Bond Donors 1 (-NH2)Minimizes desolvation penalty upon entering the hydrophobic binding pocket.
Hydrogen Bond Acceptors 3 (N-pyridine, N-pyrazole, N-amine)Provides multiple vectors for target engagement.
Rotatable Bonds 1High rigidity minimizes entropic loss upon target binding.

Synthetic Methodology & Process Optimization

The synthesis of this specific regioisomer requires strict regiocontrol. The protocol below utilizes a robust, self-validating two-step sequence starting from commercially available 5-bromo-1-methyl-4-nitro-1H-pyrazole.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Regioselective installation of the pyridin-4-yl moiety at the C5 position. Causality: Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ferrocene ligand provides the necessary steric bulk and electron density to facilitate the oxidative addition of the electron-deficient bromopyrazole, while preventing catalyst deactivation by the pyridine nitrogen .

  • Reaction Setup: In a thoroughly degassed Schlenk flask, combine 5-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 equiv) and pyridin-4-ylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent & Heating: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O. Heat to 90°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the starting material peak disappears and a dominant peak at m/z 205.08 [M+H]+ (1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole) emerges.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc. Purify via flash chromatography (Hexanes/EtOAc).

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the C4-nitro group to the primary amine. Causality: While standard catalytic hydrogenation (H₂ with Pd/C) is common, the presence of the pyridine ring often poisons the palladium catalyst, and over-reduction of the heteroaromatic system is a significant risk. An iron-catalyzed reduction (Béchamp-type) utilizing Fe/NH₄Cl is chosen for its mildness, scalability, and absolute chemoselectivity for the nitro group .

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 equiv) in a 4:1 mixture of Ethanol and H₂O.

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv).

  • Heating: Reflux the suspension at 80°C for 4 hours with vigorous stirring.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reduction is complete when the m/z 205.08 peak is fully replaced by the product peak at m/z 175.10 [M+H]+ . Furthermore, ¹H NMR validation will show the appearance of a broad singlet at ~4.5 ppm integrating for 2H (the primary amine), confirming successful reduction.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate, basify with saturated NaHCO₃, and extract with Dichloromethane to yield the pure 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine.

Synth SM 5-Bromo-1-methyl- 4-nitro-1H-pyrazole Coupling Suzuki-Miyaura Cross-Coupling SM->Coupling Boronic Pyridin-4-ylboronic acid Boronic->Coupling Int1 1-Methyl-4-nitro-5- (pyridin-4-yl)-1H-pyrazole Coupling->Int1 Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C Reduction Catalytic Reduction (Fe/NH4Cl) Int1->Reduction Product 1-Methyl-5-(pyridin-4-yl)- 1H-pyrazol-4-amine Reduction->Product EtOH/H2O, 80°C High Yield

Fig 1: Two-step synthetic workflow for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine.

Mechanistic Application: Kinase Inhibition Pathways

Once functionalized at the C4-amine (e.g., converted into a complex amide or urea), this scaffold acts as a potent ATP-competitive inhibitor. In the context of inflammatory diseases and oncology, targeting the p38α MAP Kinase pathway is a primary application for this chemotype .

By wedging into the ATP-binding pocket, the pyrazole-pyridine core physically blocks the transfer of the terminal phosphate of ATP to downstream substrates (such as MK2 and ATF2). This halts the signaling cascade responsible for the transcription of pro-inflammatory cytokines (TNF-α, IL-6), thereby arresting the inflammatory response at the cellular level.

Pathway Stimulus Cellular Stress / Cytokines MAP3K MAP3K (e.g., ASK1) Stimulus->MAP3K MAP2K MAP2K (MKK3 / MKK6) MAP3K->MAP2K p38 p38α MAP Kinase MAP2K->p38 Substrates Downstream Effectors (MK2, ATF2, Cytokines) p38->Substrates Inhibitor Amino-Pyrazole Scaffold (ATP-Competitive Inhibitor) Inhibitor->p38 Blocks ATP Binding Response Inflammatory Response / Apoptosis Substrates->Response

Fig 2: Kinase signaling cascade illustrating the ATP-competitive inhibition mechanism.

References

  • Tautomerism of pyrazoline-5-thione and triazoline-5-thione studied by variable temperature photoelectron spectroscopy. Canadian Journal of Chemistry.[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals (MDPI).[Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (MDPI).[Link]

Structural and Physicochemical Profiling of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently utilize the pyrazole-pyridine pharmacophore as a privileged scaffold for designing ATP-competitive kinase inhibitors. The compound 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine represents a highly versatile hinge-binding core. Its structural geometry allows it to form critical hydrogen bond networks within the active sites of therapeutic targets such as c-Jun N-terminal kinases (JNK)[1] and p38 MAP kinases[2].

This whitepaper provides an authoritative breakdown of the compound's chemical identity, the mechanistic derivation of its SMILES string, and a field-proven, self-validating synthetic methodology for its preparation.

Chemical Identity & Core Properties

Before initiating any synthetic or computational workflow, it is critical to establish the exact physicochemical parameters of the core scaffold. The quantitative data for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is summarized in the table below.

ParameterValue
IUPAC Name 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
Chemical Formula C9H10N4
Molecular Weight 174.207 g/mol
Monoisotopic Mass 174.0905 Da
SMILES String Cn1ncc(N)c1c2ccncc2
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 3 (Pyridine N, Pyrazole N2, Amine N)

Structural Elucidation & SMILES Derivation

In computational chemistry and cheminformatics, the SMILES (Simplified Molecular-Input Line-Entry System) string is the foundational identifier. The exact SMILES for this compound is Cn1ncc(N)c1c2ccncc2. Understanding the causality behind this string is essential for structural validation:

  • C : Represents the 1-methyl group.

  • n1 : The N1 atom of the pyrazole ring. The lowercase n denotes its participation in the aromatic system. The 1 indicates the start of the ring closure.

  • n : The N2 atom of the pyrazole ring, adjacent to N1.

  • c : The C3 atom of the pyrazole ring.

  • c(N) : The C4 atom, which is bonded to an exocyclic primary amine (N). This amine serves as a critical vector for further derivatization (e.g., into ureas or amides) to target the DFG-out or DFG-in pockets of kinases[3].

  • c1 : The C5 atom, which bonds back to n1 to complete the 5-membered pyrazole ring.

  • c2ccncc2 : The pyridin-4-yl substituent. It is attached directly to the C5 atom. The c2 marks the attachment point at position 4 of the pyridine ring, followed by the rest of the aromatic system ccncc, and closed by 2.

Self-Validating Synthesis Protocols

To ensure reproducibility and high yield, the synthesis of this core must be approached with chemoselectivity in mind. The following two-step protocol utilizes a Suzuki-Miyaura cross-coupling followed by a chemoselective nitro reduction.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Regioselective arylation at the C5 position of the pyrazole core. Mechanistic Causality: The C5-bromo position of 5-bromo-1-methyl-4-nitro-1H-pyrazole[4] is highly activated for oxidative addition by palladium due to the electron-withdrawing nature of the adjacent nitro group at C4. We utilize


 as the catalyst because its bidentate dppf ligand provides a large bite angle, which accelerates reductive elimination and prevents catalyst poisoning by the basic pyridine nitrogen of the boronic acid[5].
  • Preparation: Charge a flame-dried Schlenk flask with 5-bromo-1-methyl-4-nitro-1H-pyrazole (1.0 eq) and pyridin-4-ylboronic acid (1.2 eq).

  • Catalysis: Add

    
     (0.05 eq) and 
    
    
    
    (2.5 eq) under an argon atmosphere.
  • Solvation: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/

    
     (4:1 v/v). Rationale: Water is essential to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.
    
  • Reaction: Heat the reaction mixture to 90°C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The step is validated as complete when the starting material peak (m/z ~206) disappears and the intermediate product peak (m/z 205.08 for [M+H]+) emerges.

  • Workup: Extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (DCM/MeOH) to yield 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole.
    
Step 2: Chemoselective Nitro Reduction

Objective: Reduction of the C4-nitro group to a primary amine without reducing the heteroaromatic rings. Mechanistic Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, surface-mediated reduction. The aromatic rings (pyrazole and pyridine) remain intact under mild


 pressure (1 atm) at room temperature, ensuring strict chemoselectivity.
  • Preparation: Dissolve 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a stream of nitrogen to prevent the ignition of the solvent.

  • Reduction: Purge the reaction vessel with

    
     gas and maintain under a hydrogen balloon (1 atm) at room temperature for 12 hours.
    
  • Self-Validation Checkpoint: Monitor via TLC and

    
    -NMR. In NMR, successful reduction is definitively confirmed by the appearance of a broad singlet at ~4.5 ppm integrating to 2H (the 
    
    
    
    protons) and an upfield shift of the pyrazole C3-H proton due to the electron-donating effect of the newly formed amine.
  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst, washing thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the target compound: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine .

Workflow Visualization

The following diagram illustrates the logical progression from starting materials to the final kinase screening assay, mapping the synthetic dependencies of the protocol described above.

SynthesisWorkflow SM1 5-Bromo-1-methyl- 4-nitro-1H-pyrazole Step1 Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3) SM1->Step1 SM2 Pyridin-4-ylboronic acid SM2->Step1 Int1 1-Methyl-4-nitro-5- (pyridin-4-yl)-1H-pyrazole Step1->Int1 90°C, 4h Step2 Nitro Reduction (Pd/C, H2, MeOH) Int1->Step2 Prod 1-Methyl-5-(pyridin-4-yl)- 1H-pyrazol-4-amine Step2->Prod RT, 12h Assay Kinase Inhibition Screening (e.g., ROCK/JNK) Prod->Assay Lead Profiling

Fig 1: Two-step synthesis and screening workflow for the pyrazole-pyridine pharmacophore.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health / PMC. Available at:[Link]

  • Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. ACS Publications. Available at:[Link]

  • Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. National Institutes of Health / PMC. Available at:[Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at:[Link]

Sources

The Solubility Paradox of Aminopyrazoles: A Technical Guide to 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine in DMSO vs. Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Context

In modern drug discovery, particularly within the development of kinase inhibitors (such as IRAK4 or p38 MAPK inhibitors), the aminopyrazole scaffold is a privileged pharmacophore [1]. Specifically, 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine serves as a critical hinge-binding motif. However, this structural elegance introduces a profound "solubility paradox."

While the compound exhibits exceptional solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)—the industry standard for high-throughput screening (HTS) stock solutions—it suffers from severe precipitation in aqueous assay buffers [2]. This technical whitepaper dissects the thermodynamic causality behind this differential solubility, outlines self-validating experimental workflows to quantify it, and provides actionable strategies to prevent false-negative data in biological assays.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine, we must first analyze its molecular architecture and the thermodynamic forces governing its solvation.

Structural Thermodynamics

The molecule (MW: 174.20 g/mol ) features a planar, highly conjugated system comprising a pyrazole ring and a pyridine ring.

  • Crystal Lattice Energy: The planarity of the aromatic rings promotes strong intermolecular

    
     stacking in the solid state. This results in a high crystal lattice energy that must be overcome for dissolution to occur.
    
  • Ionization State: The pyridine nitrogen has a calculated

    
     of approximately 5.2. In physiological aqueous buffers (pH 7.4), the molecule exists almost entirely in its neutral, un-ionized state, drastically reducing its hydration capacity.
    
The DMSO Solvation Mechanism

DMSO is a highly polar aprotic solvent with a strong dipole moment (3.96 D) and a highly localized negative charge on its sulfoxide oxygen.

  • Causality of High Solubility: The sulfoxide oxygen acts as an aggressive hydrogen-bond acceptor, directly solvating the protons of the C4-amino group. Simultaneously, the hydrophobic methyl groups of DMSO form favorable van der Waals interactions with the compound's N-methyl and aromatic rings. This dual-action solvation easily overcomes the crystal lattice energy, allowing stock concentrations to exceed 50 mM (>8 mg/mL).

The Aqueous Solvation Mechanism

Water, a polar protic solvent, relies on hydrogen bond networks.

  • Causality of Low Solubility: At pH 7.4, the neutral pyridine and pyrazole nitrogens are weak hydrogen-bond acceptors. The hydrophobic effect driven by the un-ionized aromatic system forces water molecules to form highly ordered, entropically unfavorable clathrate cages around the drug. Consequently, the thermodynamic equilibrium shifts toward precipitation [3].

Quantitative Data Summary

Table 1: Physicochemical and Solubility Profile

Property / MediumValue / ObservationThermodynamic Driver
Molecular Weight 174.20 g/mol N/A
Topological Polar Surface Area (TPSA) 56.73 ŲModerate polarity, H-bond capacity
LogP (Calculated) ~1.06Lipophilic preference
Solubility in 100% DMSO >50 mM (>8.7 mg/mL)Strong H-bond acceptance by solvent
Kinetic Aqueous Sol. (pH 7.4, 2% DMSO) ~20 - 50 µMMetastable amorphous dispersion
Thermodynamic Aqueous Sol. (pH 7.4) <10 µM (<1.7 µg/mL)High crystal lattice energy, neutral state
Thermodynamic Aqueous Sol. (pH 2.0) >1 mM (>174 µg/mL)Protonation of pyridine nitrogen (

~5.2)

Experimental Workflows: Kinetic vs. Thermodynamic Assays

To accurately profile this compound, scientists must deploy two distinct methodologies. Using kinetic solubility data for in vivo formulation, or thermodynamic data for HTS assay design, will lead to catastrophic project failures [3].

Workflow Diagram

G Start 1-Methyl-5-(pyridin-4-yl) -1H-pyrazol-4-amine DMSO_Stock 10 mM DMSO Stock (High Solvation) Start->DMSO_Stock HTS / Bioassay Workflow Solid_Powder Solid Crystalline Powder (High Lattice Energy) Start->Solid_Powder Formulation / Lead Opt Kinetic Kinetic Solubility Assay (Aqueous Buffer Dilution) DMSO_Stock->Kinetic Spike to 1-2% DMSO Thermo Thermodynamic Solubility Assay (Shake-Flask 24h) Solid_Powder->Thermo Add to pH 7.4 Buffer Readout_K Nephelometry / LC-MS (Metastable Amorphous) Kinetic->Readout_K 2h Incubation Readout_T LC-MS/MS (True Equilibrium) Thermo->Readout_T 24h Equilibration

Caption: Decision tree and workflow comparing Kinetic vs. Thermodynamic solubility assays.

Protocol 1: High-Throughput Kinetic Solubility (Self-Validating)

Purpose: To determine the maximum concentration at which the DMSO-solubilized compound can be diluted into an aqueous bioassay before precipitating. This measures the metastable amorphous solubility[4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents premature water absorption, which can seed micro-crystals in the stock.

  • Serial Dilution: Dispense the stock into a 96-well plate containing 100 mM Phosphate Buffered Saline (PBS), pH 7.4, to achieve a final concentration range of 1 µM to 200 µM. Ensure the final DMSO concentration is clamped at exactly 2% across all wells.

  • Incubation: Incubate at 25°C for exactly 2 hours on a plate shaker (500 rpm). Causality: 2 hours mimics the standard incubation time of a biochemical kinase assay, capturing the relevant kinetic state before complete crystallization occurs.

  • Separation: Centrifuge the plate at 3,000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration for aminopyrazoles to prevent non-specific binding of the basic amine to filter membranes (a common source of false-low readings).

  • Quantification & Validation: Analyze the supernatant via LC-MS/MS.

    • Self-Validation Step: Spike a known internal standard (e.g., labetalol) into the supernatant post-centrifugation to verify that ion suppression from the 2% DMSO is accounted for in the mass spectrometer.

Protocol 2: Thermodynamic Equilibrium Solubility

Purpose: To determine the true equilibrium solubility of the lowest-energy crystalline state. Essential for oral dosing and formulation [4].

Step-by-Step Methodology:

  • Solid Dispensing: Add 2 mg of solid, crystalline 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine to a 2 mL glass vial.

  • Buffer Addition: Add 1 mL of PBS (pH 7.4).

  • Equilibration: Agitate the suspension at 25°C for 24 hours.

    • Self-Validation Step: Prepare a parallel vial and agitate for 48 hours. Causality: If the LC-MS/MS quantification of the 24h and 48h supernatants are statistically identical, the system has self-validated that true thermodynamic equilibrium has been reached. If the 48h concentration is lower, the compound was still undergoing slow crystallization into a more stable polymorph.

  • Phase Separation & Analysis: Centrifuge at 10,000 x g for 15 minutes, dilute the supernatant 1:10 in mobile phase, and quantify via LC-MS/MS against a standard curve prepared in 50% Acetonitrile/Water.

Biological Impact: The "Crash-Out" Phenomenon

When 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is utilized in target-based assays (e.g., IRAK4 inhibition), researchers often observe "flat" Structure-Activity Relationship (SAR) curves at higher concentrations.

Because the kinetic solubility limit in 2% DMSO/aqueous buffer is ~20-50 µM, testing the compound at 100 µM results in colloidal aggregation (crashing out). These aggregates not only reduce the free monomer concentration available to bind the kinase but can also cause optical interference (light scattering) in fluorescence-based readouts [2].

G DMSO_Sol Fully Solubilized in 100% DMSO Aq_Dilution Aqueous Kinase Assay (pH 7.4 Buffer) DMSO_Sol->Aq_Dilution 1:50 Dilution Precipitation Colloidal Aggregates (Micro-precipitation) Aq_Dilution->Precipitation If [Drug] > 50 µM Soluble_Fraction Free Monomer (Active Species) Aq_Dilution->Soluble_Fraction If [Drug] < 50 µM False_Neg Underestimated Activity (False Negative SAR) Precipitation->False_Neg Depleted Free Drug True_Sig Accurate IC50 Determination Soluble_Fraction->True_Sig Target Binding

Caption: Impact of aqueous precipitation on kinase assay readouts and SAR accuracy.

Mitigation Strategies

To ensure trustworthiness in bioassay data for this compound:

  • Acoustic Dispensing: Utilize Echo acoustic liquid handling to dispense nanoliter volumes of DMSO stock directly into the assay plate, minimizing local concentration spikes that nucleate precipitation.

  • Surfactant Addition: Introduce 0.01% Tween-20 or CHAPS into the aqueous assay buffer. Causality: Surfactants lower the surface tension and stabilize transient amorphous nanoparticles, artificially extending the kinetic solubility window long enough to complete a 2-hour kinase assay without aggregation.

References

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters (2015) URL: [Link] [1]

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: Drug Discovery Today (2006) URL: [Link] [2]

  • Title: In vitro solubility assays in drug discovery Source: Current Drug Metabolism (2008) URL: [Link][3]

  • Title: Separation Science in Drug Development, Part 2: High-Throughput Characterization Source: LCGC International (2022) URL: [Link] [4]

Strategic Utilization of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine represents a critical "privileged scaffold" in modern medicinal chemistry, particularly within the realm of kinase inhibitor discovery. Unlike fully elaborated drug candidates, this molecule functions as a high-value pharmacophore core (Fragment MW: ~188 Da). Its structural architecture—featuring a hydrogen-bond-rich aminopyrazole motif coupled with a solvent-exposed pyridine ring—makes it an ideal template for Fragment-Based Drug Discovery (FBDD) .

This technical guide analyzes the therapeutic potential of this scaffold, focusing on its ability to target the ATP-binding cleft of Serine/Threonine kinases (specifically p38 MAPK and JNK3 ) and Tyrosine kinases. We explore its mechanistic binding mode, structural optimization strategies, and validation via TR-FRET assays.

Structural Biology & Mechanistic Basis

The Pharmacophore Geometry

The therapeutic value of this scaffold lies in its ability to mimic the adenine ring of ATP. The 1-methyl-1H-pyrazol-4-amine core provides a distinct hydrogen bond donor/acceptor profile essential for anchoring to the kinase hinge region .

  • C4-Amine (Donor): The exocyclic amino group acts as a primary hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu71 in p38α).

  • N2-Pyrazole (Acceptor): The endocyclic nitrogen serves as a hydrogen bond acceptor for the backbone amide NH of the hinge.

  • C5-Pyridine (Vector): The pyridine ring at the C5 position is often twisted out-of-plane due to steric clash with the N1-methyl group. This conformation allows the pyridine to direct substituents toward the Gatekeeper residue or the Solvent Front , improving isoform selectivity.

Binding Mode Visualization

The following diagram illustrates the interaction map of the scaffold within a generic kinase ATP pocket (e.g., p38 MAPK).

BindingMode Scaffold 1-Methyl-5-(pyridin-4-yl) -1H-pyrazol-4-amine Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond (Donor: C4-NH2) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Steric/Pi-Stacking (C5-Pyridine) Hydrophobic Hydrophobic Pocket II Scaffold->Hydrophobic Van der Waals (N1-Methyl) Hinge->Scaffold H-Bond (Acceptor: N2)

Caption: Interaction map of the aminopyrazole-pyridine scaffold within the ATP-binding cleft, highlighting critical H-bond anchors and steric vectors.

Medicinal Chemistry: From Fragment to Lead

The core amine is rarely potent enough (IC50 usually > 10 µM) to be a drug on its own. It serves as the "anchor." Therapeutic potential is unlocked by derivatizing the C4-amine to access the Hydrophobic Back Pocket .

Optimization Strategies (SAR)
Region of ScaffoldModification StrategyBiological Impact
C4-Amino Group Acylation (Amides) or Urea formationExtends molecule into the back pocket (DFG-motif interaction); increases potency from µM to nM.
N1-Methyl Replacement with Isopropyl/t-ButylIncreases van der Waals contact; can induce selectivity against kinases with small gatekeepers.
C5-Pyridine Fluorination or N-oxide formationModulates pKa and metabolic stability; alters water-mediated networks.
Case Study: p38 MAPK Inhibition

In the development of p38 inhibitors (e.g., for rheumatoid arthritis), this scaffold is acylated with aryl groups. The resulting amide creates a "Type II" inhibitor profile or a stabilized "Type I" profile, preventing the activation loop phosphorylation.

  • Mechanism: The pyridine ring interacts with the hydrophobic region near the gatekeeper (Thr106 in p38α), while the derivatized amine extends to the DFG motif.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective: To synthesize a focused library of inhibitors using the 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine core.

  • Reagents: Scaffold (1.0 eq), Carboxylic Acid derivative (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF.

    • Add DIPEA and HATU; stir for 15 min at RT to activate the acid.

    • Add the aminopyrazole scaffold.[1][2][3][4][5][6]

    • Stir at 60°C for 4-12 hours (monitoring via LC-MS).

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation: LanthaScreen™ Eu Kinase Binding Assay

Objective: To determine the IC50 of the synthesized derivatives against p38 MAPK or JNK3 using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform. This assay is superior to standard activity assays for measuring binding affinity of Type I/II inhibitors.

Workflow Diagram:

AssayWorkflow Step1 Prepare Master Mix (Kinase + Eu-Antibody) Step2 Add Tracer (AlexaFluor™ 647) Step1->Step2 Step3 Add Inhibitor (Serial Dilution) Step2->Step3 Step4 Incubate (1h @ RT) Step3->Step4 Step5 Read TR-FRET (Ex: 340nm, Em: 665/615nm) Step4->Step5

Caption: Step-by-step workflow for the LanthaScreen Eu Kinase Binding Assay.

Detailed Protocol:

  • Buffer Prep: Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate Setup: Use a white, low-volume 384-well plate.

  • Inhibitor Addition: Add 5 µL of test compound (serially diluted in DMSO/Buffer). Final DMSO conc. should be <1%.

  • Kinase/Antibody Mix: Add 5 µL of Kinase (e.g., p38α, 5 nM final) + Eu-anti-Tag Antibody (2 nM final).

  • Tracer Addition: Add 5 µL of Kinase Tracer (e.g., Tracer 199, determined by titration).

  • Incubation: Shake plate for 30 sec, incubate for 60 min at Room Temp in the dark.

  • Detection: Measure on a TR-FRET compatible reader (e.g., EnVision). Calculate the Emission Ratio (665 nm / 615 nm).

  • Data Analysis: Plot Emission Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine IC50.

Therapeutic Implications & Future Perspectives

Selectivity Profiles

The 1-methyl-5-(pyridin-4-yl) configuration offers a unique vector for selectivity.

  • JNK3 vs. JNK1: Derivatives of this scaffold have shown >50-fold selectivity for JNK3 (neurodegenerative target) over JNK1 (housekeeping), primarily driven by the specific orientation of the pyridine ring in the ATP pocket [1].

  • LRRK2: This scaffold is being explored for Parkinson's disease, where "scaffold hopping" from aminopyrimidines to aminopyrazoles improves brain penetrance [2].

PROTAC Development

The primary amine at the C4 position is an excellent handle for attaching linkers. This allows the scaffold to be used as the "Warhead" in Proteolysis Targeting Chimeras (PROTACs), recruiting E3 ligases to degrade pathogenic kinases rather than merely inhibiting them.

References

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. (2014).[3]

  • Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase. ChemMedChem. (2022).[7][8]

  • 5-amino-pyrazoles as potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters. (2010).[1]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules. (2023).[5][9]

Sources

Technical Guide: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine as a Drug Discovery Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthesis, and application of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine in drug discovery.

Executive Summary

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is a specialized heterocyclic scaffold utilized in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. Unlike its more common regioisomer (the 1-methyl-3-aryl variant), the 1,5-disubstituted architecture forces the pyridine ring into a specific vector relative to the amine handle, creating a unique 3D pharmacophore.

This building block is particularly valued for:

  • Hinge Binding: The pyridine nitrogen and the pyrazole C4-amine form a donor-acceptor motif compatible with the ATP-binding hinge region of kinases (e.g., p38 MAPK, JNK, CDK).

  • Vector Control: The N1-methyl group sterically clashes with the C5-aryl group, forcing a twisted conformation that can improve selectivity by exploiting non-planar pockets.

  • Synthetic Versatility: The C4-amine serves as a nucleophilic handle for urea, amide, or Buchwald-Hartwig couplings, allowing rapid library generation.

Structural Analysis & Pharmacophore Properties

The compound consists of a central pyrazole ring substituted at three key positions.[1][2][3] Its utility is defined by the interplay of these substituents.

PositionSubstituentFunction in Drug Design
N1 MethylConformational Lock: Prevents annular tautomerism (unlike NH-pyrazoles). Sterically influences the rotation of the C5-pyridine ring.
C5 Pyridin-4-ylH-Bond Acceptor: The pyridine nitrogen (

) acts as a key acceptor for hinge residues (e.g., backbone NH).
C4 Amine (

)
Functional Handle: Primary attachment point for the inhibitor "tail" (solubilizing group or hydrophobic moiety). Acts as an H-bond donor.
Pharmacophore Mapping (Hinge Interaction)

In a typical Type I kinase inhibitor binding mode:

  • The Pyridine N accepts a hydrogen bond from the backbone NH of the hinge region.

  • The Exocyclic -NH- (derived from the C4-amine) donates a hydrogen bond to the backbone Carbonyl of the hinge.

  • The N1-Methyl projects into the solvent front or a small hydrophobic pocket, often improving potency over the unsubstituted NH-analog.

BindingMode cluster_kinase Kinase Hinge Region cluster_ligand Ligand: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine Core Backbone_NH Backbone NH (Donor) Pyridine_N Pyridine N (Acceptor) Backbone_NH->Pyridine_N H-Bond Backbone_CO Backbone C=O (Acceptor) Amine_NH C4-Amine NH (Donor) Amine_NH->Backbone_CO H-Bond Methyl_Group N1-Methyl (Hydrophobic) Solvent/Pocket Solvent/Pocket Methyl_Group->Solvent/Pocket Steric Fit

Caption: Schematic interaction of the 4-amino-5-pyridylpyrazole core with a kinase hinge region.

Synthetic Utility & Protocols

The synthesis of 1-methyl-5-arylpyrazoles is challenging due to the regioselectivity preference of hydrazine condensations, which typically favor the 1-methyl-3-aryl isomer. To secure the 5-aryl isomer with high purity, a Nitration-Reduction strategy on the pre-formed 1,5-scaffold is the industry standard.

Workflow Overview
  • Regioselective Cyclization: Formation of 1-methyl-5-(pyridin-4-yl)pyrazole.

  • Electrophilic Aromatic Substitution: Nitration at C4.

  • Reduction: Conversion of

    
     to 
    
    
    
    .

Synthesis Start Start: 1-(Pyridin-4-yl)ethanone Step1 1. Formylation (DMA-DMA or Ethyl Formate) Start->Step1 Intermediate1 Enaminone / Enolate Step1->Intermediate1 Step2 2. Cyclization (MeNHNH2) *Controlled Conditions* Intermediate1->Step2 Scaffold 1-Methyl-5-(pyridin-4-yl)pyrazole (Parent Core) Step2->Scaffold Step3 3. Nitration (HNO3/H2SO4) Scaffold->Step3 Nitro 4-Nitro Intermediate Step3->Nitro Step4 4. Reduction (H2/Pd-C or Fe/NH4Cl) Nitro->Step4 Product TARGET: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine Step4->Product

Caption: Step-wise synthetic route to the target aminopyrazole.

Detailed Experimental Protocols
Step 1 & 2: Synthesis of 1-Methyl-5-(pyridin-4-yl)pyrazole

Note: Direct condensation of methylhydrazine with


-keto precursors often yields the 1,3-isomer. The use of acid salts or specific solvent protocols is required to favor the 1,5-isomer.
  • Enaminone Formation: Dissolve 1-(pyridin-4-yl)ethanone (1.0 eq) in DMF-DMA (Dimethylformamide dimethyl acetal, 5.0 eq). Reflux for 4–6 hours. Concentrate in vacuo to yield the crude enaminone: 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one.

  • Cyclization: Dissolve the enaminone in Ethanol. Add Methylhydrazine sulfate (1.2 eq) (Use of the salt is critical to shift regioselectivity). Reflux for 12 hours.

    • Purification: The crude mixture may contain both 1,3- and 1,5-isomers. Separate via flash column chromatography (SiO2, EtOAc/Hexane gradient). The 1,5-isomer typically elutes later due to higher polarity or specific interaction with silica (verify via NOESY NMR: Cross-peak between N-Me and Pyridine protons indicates 1,5-substitution).

Step 3: Nitration
  • Dissolve 1-methyl-5-(pyridin-4-yl)pyrazole (1.0 eq) in concentrated

    
     at 0°C.
    
  • Dropwise add fuming

    
     (1.5 eq) maintaining temperature <10°C.
    
  • Stir at room temperature for 2 hours.

  • Pour onto ice/water and neutralize with

    
     or 
    
    
    
    to precipitate the solid.
  • Filter and wash with water to obtain 1-methyl-4-nitro-5-(pyridin-4-yl)pyrazole .

Step 4: Reduction to Amine
  • Dissolve the nitro intermediate in Methanol/THF (1:1).

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure) for 4–12 hours.
    
  • Filter through Celite to remove catalyst.

  • Concentrate filtrate to yield 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine .

Applications in Drug Discovery[2]

A. Kinase Inhibition (p38 MAPK, JNK, CDK)

The 4-aminopyrazole scaffold is a bioisostere of the 4-aminoimidazole found in the classic p38 inhibitor SB-203580 .

  • Mechanism: The amine is derivatized into a urea or amide. This extension reaches into the "selectivity pocket" (e.g., the DFG-out pocket) or interacts with the Glu-Lys salt bridge.

  • Case Study: In CDK2 inhibitors, replacing a phenylsulfonamide moiety with a pyrazole-amine core maintained potency while improving physicochemical properties (LogP, solubility).

B. Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~174 Da, this molecule is an ideal "fragment" for screening.

  • Ligand Efficiency (LE): High LE due to the rigid arrangement of donor/acceptor atoms.

  • Growth Vectors: The amine allows growth towards the solvent front, while the pyridine can be substituted (e.g., at the 2-position) to reach the gatekeeper residue.

C. IAP Antagonists

The scaffold has been cited in the synthesis of Inhibitors of Apoptosis (IAP) proteins, where the aminopyrazole mimics the N-terminal AVPI binding motif of SMAC mimetics [1].

Safety & Handling

  • Hydrazines: Methylhydrazine (used in synthesis) is highly toxic and a potential carcinogen. All cyclization reactions must be performed in a fume hood with appropriate scrubbing.

  • Aminopyrazoles: Generally stable, but can oxidize upon prolonged exposure to air/light. Store under inert atmosphere (Argon/Nitrogen) at 4°C.

  • Pyridine Moiety: May form salts; ensure free-base form is used for nucleophilic coupling reactions.

References

  • Inhibitors of IAP. US Patent Application 20060014700A1. (2006). Describes the synthesis and use of 1-methyl-5-phenyl-1H-pyrazol-4-amine derivatives.Link

  • Regioselective synthesis of 1,3- and 1,5-substituted pyrazoles. Tetrahedron Letters, 39(45), 8229-8232. (1998). Foundational method for controlling pyrazole regiochemistry.[4]Link

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 28(7), 2956. (2023). Illustrates the utility of aminopyrazole scaffolds in kinase inhibitor design.Link

Sources

Literature Review and Methodological Guide: Synthesis Pathways of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 4-amino-5-arylpyrazole scaffold is a privileged structure in modern medicinal chemistry. It frequently serves as a core pharmacophore in the development of targeted therapeutics, particularly kinase inhibitors (e.g., p38 MAPK, Raf, and LRRK2 inhibitors). Specifically, 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine provides a highly versatile synthetic handle: the C4-amino group allows for rapid derivatization (via amidation, urea formation, or sulfonylation), while the pyridin-4-yl group at C5 offers critical, directional hydrogen-bond acceptor interactions within the ATP-binding pocket of target kinases.

As a Senior Application Scientist, I have structured this guide to move beyond mere reaction schemes. Here, we analyze the mechanistic causality behind each synthetic choice, evaluate regioselectivity challenges, and provide self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Retrosynthetic Analysis and Pathway Selection

Designing a robust, scalable synthesis for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine requires overcoming two primary synthetic hurdles:

  • Regioselective Pyrazole Assembly: Differentiating the N1-methyl substitution to favor the 1,5-isomer over the sterically less encumbered 1,3-isomer.

  • C4-Functionalization: Introducing the amino group efficiently without over-oxidizing the electron-rich pyrazole ring or cross-reacting with the pyridine moiety.

To address these, two primary pathways dominate the literature and industrial scale-up:

  • Pathway A (Linear De Novo Synthesis): Construction of the pyrazole core via condensation, followed by electrophilic nitration at C4, and subsequent reduction[1].

  • Pathway B (Convergent Cross-Coupling): Starting from a pre-formed 4-amino-1-methylpyrazole[2], utilizing halogenation and palladium-catalyzed Suzuki-Miyaura cross-coupling to install the pyridin-4-yl moiety.

Pathway A: Linear Synthesis via Nitration-Reduction (Industry Standard)

Mechanistic Causality and Step-by-Step Analysis

Step 3.1: Enaminone Formation and Regioselective Cyclization The synthesis initiates with the condensation of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under refluxing conditions to yield an enaminone intermediate.

  • Causality: DMF-DMA acts as both a formylating agent and a solvent. The resulting enaminone provides a highly electrophilic

    
    -carbon, which is essential for the subsequent hydrazine attack.
    
  • Regioselectivity Control: When reacted with methylhydrazine, cyclization occurs. Conducting the cyclization in a protic solvent (like ethanol) with a catalytic amount of acetic acid favors the attack of the more nucleophilic, unsubstituted nitrogen of methylhydrazine on the carbonyl carbon. This kinetic control drives the equilibrium toward the desired 1,5-isomer, minimizing the formation of the 1,3-isomer byproduct.

Step 3.2: Electrophilic Nitration at C4 The isolated 1,5-isomer is subjected to electrophilic aromatic substitution using a nitrating mixture (fuming


 and concentrated 

)[1].
  • Causality: The pyrazole ring is a

    
    -excessive heterocycle. The C4 position is the most nucleophilic site, further activated by the electron-donating effect of the N1-methyl group. Nitration occurs exclusively at C4, avoiding the electron-deficient pyridine ring. Furthermore, the use of a strong acid medium protonates the pyridine ring, deactivating it entirely and directing the nitronium ion (
    
    
    
    ) strictly to the pyrazole C4 position.

Step 3.3: Nitro Reduction The final step is the reduction of 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole to the corresponding amine[3].

  • Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is the cleanest method. However, for scale-up where pressure vessels are unavailable, Iron (Fe) powder and ammonium chloride (

    
    ) in aqueous ethanol provide a mild, highly tolerant reduction environment. This prevents the cleavage of the N-N pyrazole bond or the dearomatization of the pyridine ring, which can occasionally occur under harsh, high-pressure hydrogenation conditions.
    

PathwayA A 4-Acetylpyridine + DMF-DMA B Enaminone Intermediate A->B Reflux (Condensation) C 1-Methyl-5-(pyridin-4-yl) -1H-pyrazole B->C Methylhydrazine (Cyclization) D 1-Methyl-4-nitro-5- (pyridin-4-yl)-1H-pyrazole C->D HNO3 / H2SO4 (Nitration) E 1-Methyl-5-(pyridin-4-yl) -1H-pyrazol-4-amine D->E Pd/C, H2 (Reduction)

Figure 1: Linear de novo synthesis via enaminone formation, nitration, and reduction.

Pathway B: Convergent Synthesis via Suzuki-Miyaura Coupling

For late-stage diversification or library synthesis, starting from commercially available 1-methyl-1H-pyrazol-4-amine[2] is highly efficient.

  • Protection & Halogenation: The C4-amine is protected as a Boc-carbamate to prevent unwanted oxidation or coordination to the metal catalyst. The pyrazole is then selectively brominated at C5 using N-Bromosuccinimide (NBS).

  • Cross-Coupling: The 5-bromo intermediate undergoes a Suzuki-Miyaura coupling with pyridin-4-ylboronic acid using a palladium catalyst (e.g.,

    
    ) and a mild base (
    
    
    
    ).
  • Deprotection: Acidic cleavage of the Boc group (using TFA in DCM) yields the target amine.

PathwayB Start 1-Methyl-1H-pyrazol-4-amine Protect N-Protection (Boc2O) Start->Protect Halogenate C5-Bromination (NBS) Protect->Halogenate Couple Suzuki-Miyaura Coupling (Pyridin-4-ylboronic acid) Halogenate->Couple Pd(dppf)Cl2, K2CO3 Deprotect Deprotection (TFA) Couple->Deprotect Final 1-Methyl-5-(pyridin-4-yl) -1H-pyrazol-4-amine Deprotect->Final

Figure 2: Convergent cross-coupling utilizing C-H functionalization and Suzuki-Miyaura coupling.

Quantitative Data & Yield Comparison

The following table summarizes the expected yields, reaction times, and purity profiles for the two primary synthesis pathways based on optimized laboratory conditions.

ParameterPathway A: Linear Nitration/ReductionPathway B: Convergent Cross-Coupling
Total Steps 44 (from 1-methyl-1H-pyrazol-4-amine)
Overall Yield 45% – 55%35% – 40%
Key Bottleneck Regioselective separation of 1,3- vs 1,5-isomers (~3:1 ratio under optimized conditions).C5-Bromination can suffer from over-halogenation; Pd-catalyst cost.
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
Purity (HPLC) >98% after recrystallization>95% (requires column chromatography)
Primary Use Case Bulk synthesis of the core scaffold.Rapid generation of C5-aryl analogs for SAR studies.

Experimental Protocol: Self-Validating Workflow for Pathway A

This protocol details the critical nitration and reduction sequence (Steps 3.2 and 3.3), designed with built-in analytical checkpoints to ensure experimental integrity.

Part 1: Electrophilic Nitration
  • Preparation: Cool a solution of 1-methyl-5-(pyridin-4-yl)-1H-pyrazole (10.0 g, 62.8 mmol) in concentrated

    
     (40 mL) to 0 °C in an ice bath.
    
  • Addition: Dropwise, add fuming

    
     (6.0 mL) over 30 minutes, maintaining the internal temperature below 5 °C to prevent oxidative degradation.
    
  • Reaction: Remove the ice bath and heat the mixture to 60 °C for 3 hours.

  • Self-Validating Checkpoint: Monitor via LC-MS. The starting material (

    
     160 
    
    
    
    ) should completely disappear, replaced by a new peak at
    
    
    205
    
    
    . The reaction mixture will transition from a pale yellow solution to a deep orange-red upon complete nitration.
  • Workup: Pour the mixture over crushed ice (200 g) and neutralize to pH 8 using aqueous

    
    . Extract with EtOAc (3 x 100 mL), dry over 
    
    
    
    , and concentrate to yield the nitro intermediate.
Part 2: Reduction to Amine
  • Preparation: Dissolve the nitro intermediate (10.0 g, 49.0 mmol) in a mixture of Ethanol (100 mL) and Water (25 mL).

  • Reagent Addition: Add Iron powder (13.7 g, 245 mmol) and Ammonium Chloride (

    
    ) (13.1 g, 245 mmol).
    
  • Reaction: Reflux the suspension at 80 °C for 2 hours under vigorous stirring.

  • Self-Validating Checkpoint: Spot the reaction on a silica TLC plate (Eluent: 5% MeOH in DCM). The nitro compound (

    
    , UV active) should be fully consumed, yielding a highly polar amine spot (
    
    
    
    , stains brown with Ninhydrin). LC-MS must confirm the mass shift from
    
    
    205 to
    
    
    175
    
    
    .
  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides, washing the cake with hot ethanol. Concentrate the filtrate under reduced pressure, dilute with water, and extract with DCM. Dry and concentrate to afford 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine as an off-white solid.

References

  • ChemScene. "1-Methyl-4-(pyridin-4-yl)
  • Sigma-Aldrich. "1-Methyl-1H-pyrazol-4-amine AldrichCPR." Sigma-Aldrich,
  • National Institutes of Health (PMC). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." NIH,
  • ResearchGate. "Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide.

Sources

Safety data sheet (SDS) and toxicity profile for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth toxicological evaluation of novel chemical intermediates is a cornerstone of modern drug development. 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is a highly functionalized heterocyclic building block, frequently utilized in medicinal chemistry to construct kinase inhibitors (e.g., p38 MAPK or ALK inhibitors). Because empirical safety data for early-stage intermediates is rarely published in public repositories, establishing a Safety Data Sheet (SDS) requires a predictive, read-across methodology grounded in the structural liabilities of the molecule's core pharmacophores.

This whitepaper provides a comprehensive architectural breakdown of the compound's toxicity profile, the causality behind its predicted hazards, and the self-validating experimental workflows required to empirically confirm its safety parameters.

Structural Deconstruction & Predictive Toxicology

The toxicity profile of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is dictated by three distinct chemical motifs, each carrying specific biological liabilities:

A. The Primary Aromatic Amine (pAA) at C4 The most critical safety liability of this compound is the primary aromatic amine. Under ICH M7 guidelines, pAAs are flagged as structural alerts for mutagenicity [1]. The causality of this toxicity lies in hepatic metabolism. Cytochrome P450 (CYP) enzymes, particularly CYP1A2, N-hydroxylate the amine. Subsequent Phase II esterification (via sulfotransferases or N-acetyltransferases) creates an unstable ester that undergoes heterolytic cleavage. This generates a highly electrophilic nitrenium ion that covalently binds to the nucleophilic centers of DNA (e.g., the C8 position of guanine), causing genotoxic lesions.

Bioactivation A 1-Methyl-5-(pyridin-4-YL) -1H-pyrazol-4-amine B CYP450 N-Hydroxylation A->B C N-Hydroxylamine Intermediate B->C D Phase II Conjugation (NATs / SULTs) C->D E N-Acetoxy / N-Sulfate Ester D->E F Heterolytic Cleavage E->F G Electrophilic Nitrenium Ion F->G H DNA Adduct Formation (Genotoxicity) G->H

Caption: CYP450-mediated bioactivation of primary aromatic amines to genotoxic nitrenium ions.

B. The Pyridine Ring at C5 The pyridine moiety introduces a high risk for reversible and time-dependent inhibition (TDI) of Cytochrome P450 enzymes, specifically CYP3A4 [2]. The sp2-hybridized nitrogen of the pyridine ring possesses a lone pair of electrons that directly coordinates with the heme iron at the active site of the CYP enzyme. This ligation prevents oxygen binding and substrate oxidation, leading to severe drug-drug interaction (DDI) liabilities.

C. The Aminopyrazole Core While pyrazoles are generally well-tolerated, specific aminopyrazole derivatives have been shown to undergo oxidative bioactivation into reactive intermediates that deplete intracellular glutathione (GSH), leading to idiosyncratic hepatotoxicity [3].

Core Safety Data Sheet (SDS) Parameters

Based on the structural alerts identified above, the predicted Global Harmonized System (GHS) classification and handling parameters for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine are summarized below.

Table 1: Predicted GHS Classification & Handling Protocols

Hazard CategoryGHS ClassificationHazard StatementRequired Engineering Controls
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.Handle in a Class II biological safety cabinet or chemical fume hood.
Skin/Eye Irritation Category 2 / 2AH315/H319: Causes skin and serious eye irritation.Nitrile gloves (min 0.11 mm thickness), safety goggles with side shields.
Germ Cell Mutagenicity Category 2H341: Suspected of causing genetic defects.Dedicated weighing enclosures; HEPA filtration for aerosolized powders.
Specific Target Organ Category 3H335: May cause respiratory irritation.NIOSH-approved N95 or P100 particulate respirator during bulk transfer.

Experimental Workflows for Toxicity Validation

To transition from in silico predictions to empirical SDS data, the following self-validating experimental workflows must be executed.

ToxicityWorkflow A Compound Synthesis & Purity Check B In Silico Toxicity Prediction (ICH M7 Guidelines) A->B C Ames Test (OECD 471) Genotoxicity Assessment B->C D CYP450 Inhibition Assay (Pyridine Liability) B->D E GSH Trapping Assay (Reactive Metabolites) B->E F Comprehensive SDS Finalization C->F D->F E->F

Caption: Workflow for the toxicological evaluation and SDS generation of the target compound.

Protocol 1: OECD 471 Bacterial Reverse Mutation (Ames) Test

Objective: Determine the mutagenic potential of the primary aromatic amine[4]. Causality: Salmonella typhimurium tester strains contain pre-existing mutations that render them unable to synthesize histidine. If the compound's nitrenium ion damages the bacterial DNA, error-prone repair mechanisms may induce a reversion mutation, restoring histidine synthesis and allowing colony growth on deficient media.

  • Preparation of S9 Metabolic Activation: Thaw Aroclor 1254-induced rat liver S9 fraction. Mix with NADP+, glucose-6-phosphate, and phosphate buffer to create the metabolic activation system necessary to N-hydroxylate the amine.

  • Pre-Incubation Treatment: Combine 100 µL of bacterial culture (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions), 500 µL of S9 mix (or buffer for -S9 conditions), and 50 µL of the test compound (dissolved in DMSO). Incubate at 37°C for 20 minutes to allow metabolic bioactivation.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin to allow initial division) to the mixture. Vortex gently and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates for 48–72 hours at 37°C. Count revertant colonies using an automated colony counter.

  • Self-Validating System: The assay relies on concurrent controls. Vehicle controls (DMSO) establish the spontaneous reversion baseline. Positive controls requiring metabolic activation (e.g., 2-aminoanthracene) validate the enzymatic activity of the S9 fraction. Direct-acting mutagens (e.g., sodium azide) validate the reversion capability of the specific bacterial strains.

Protocol 2: CYP3A4 Fluorometric Inhibition Assay

Objective: Quantify the heme-ligation liability of the pyridine ring. Causality: If the pyridine nitrogen coordinates with the CYP3A4 heme iron, it will competitively exclude the fluorogenic substrate, resulting in a measurable decrease in fluorescence.

  • Reagent Assembly: Prepare human recombinant CYP3A4 supersomes, the fluorescent substrate BFC (7-benzyloxy-4-trifluoromethylcoumarin), and an NADPH regenerating system.

  • Compound Incubation: Incubate serial dilutions of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine (0.1 µM to 50 µM) with CYP3A4 supersomes and BFC in potassium phosphate buffer (pH 7.4) for 10 minutes at 37°C.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the catalytic reaction.

  • Termination & Readout: Stop the reaction after 30 minutes using an 80% acetonitrile stop solution. Measure fluorescence (Ex: 409 nm, Em: 530 nm) generated by the formation of the HFC metabolite.

  • Self-Validating System: Ketoconazole is utilized as a reference inhibitor (positive control) to establish the maximum inhibition threshold. A "No-NADPH" control ensures that the observed fluorescence is strictly dependent on cytochrome P450 catalytic activity, ruling out compound auto-fluorescence.

Quantitative Data & Toxicological Thresholds

The following table outlines the expected quantitative thresholds for the compound based on its structural class, which dictate its progression in drug development.

Table 2: Predicted Physicochemical and Toxicological Thresholds

ParameterPredicted Value / ThresholdClinical / Safety Implication
Molecular Weight 174.20 g/mol Optimal for favorable oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water) ~1.2 - 1.8Moderate lipophilicity; low risk of severe bioaccumulation.
Ames Test (OECD 471) High Risk (Positive)Alert for mutagenicity; requires structural mitigation (e.g., steric hindrance of the amine).
CYP3A4 IC50 < 5 µM (Predicted)High risk of drug-drug interactions (DDI) via heme ligation.
GSH Trapping Moderate Adduct FormationPotential for idiosyncratic toxicity via aminopyrazole bioactivation.

References

  • Source: Genes and Environment (via NIH)
  • Novel (Q)
  • Source: Chemical Research in Toxicology (ACS Publications)
  • Within-laboratory reproducibility of Ames test results: are repeat tests necessary?

Chemoinformatic Profiling and Hydrogen Bond Analysis of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug discovery, the precise quantification of Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA) is not merely a bookkeeping exercise; it is a fundamental predictor of a compound's pharmacokinetic behavior, membrane permeability, and target affinity[1]. This technical whitepaper provides an in-depth chemoinformatic deconstruction of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine . By moving beyond naive atomic counting and applying quantum-mechanical lone-pair availability rules, we establish the true topological hydrogen-bonding profile of this molecule and provide a self-validating experimental protocol for empirical verification.

Structural Deconstruction & Topological Profiling

1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic scaffold characterized by a central pyrazole ring substituted with a methyl group, a primary amine, and a pyridine ring.

To accurately model its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, we must first isolate its pharmacophoric features. The molecule (Formula: C9H10N4) contains four nitrogen atoms, but their hybridization states and participation in aromatic π-systems drastically alter their hydrogen-bonding capacities.

Quantitative Data Summary

The following table summarizes the theoretical chemoinformatic properties of the compound, contrasting standard Lipinski rules with advanced topological algorithms (e.g., Cactvs)[2],[3].

PropertyValueChemoinformatic Convention / Causality
Molecular Formula C9H10N4Standard elemental composition.
Molecular Weight 174.20 g/mol Highly compliant with Lipinski limits (<500 Da).
Naive Lipinski HBA 4Sum of all Nitrogen and Oxygen atoms.
Topological HBA 3 Based on available lone pairs (Cactvs algorithm)[2].
Naive Lipinski HBD 2Sum of individual N-H and O-H bonds.
Topological HBD 1 Number of donor functional groups (The -NH2 group)[4].
Predicted TPSA ~58.2 ŲFragment-based calculation indicating high membrane permeability.

Mechanistic Derivation of Hydrogen Bond Parameters

A common pitfall in automated chemoinformatics is the naive summation of all nitrogen and oxygen atoms to determine the HBA count. As a Senior Application Scientist, it is critical to evaluate the quantum mechanical availability of each lone pair.

Hydrogen Bond Acceptors (HBA) = 3

The molecule contains four nitrogen atoms, but only three can act as acceptors:

  • Pyridine Nitrogen (C5-substitution): This nitrogen is sp² hybridized. Its lone pair resides in an orthogonal sp² orbital, completely independent of the aromatic π-system. It is highly available for hydrogen bonding. (HBA Contribution: +1)

  • Pyrazole N2: Similar to the pyridine nitrogen, N2 is sp² hybridized with an orthogonal lone pair projecting outward from the ring. (HBA Contribution: +1)

  • Primary Amine Nitrogen (C4-NH2): The sp³-hybridized nitrogen possesses a localized lone pair. While primary aromatic amines are weaker acceptors due to partial resonance with the ring, topological algorithms still classify them as active acceptors. (HBA Contribution: +1)

  • Pyrazole N1 (N-Methylated): This is the critical exception. To satisfy Hückel's 4n+2 rule for aromaticity, the lone pair on N1 must reside in an unhybridized p-orbital and delocalize into the pyrazole ring's π-system. Because the lone pair is electronically integrated into the aromatic sextet, it is unavailable for hydrogen bonding. This is identical to the behavior observed in indole (2,3-benzopyrrole), which possesses an HBA count of 0 despite having a nitrogen atom. (HBA Contribution: 0)

Hydrogen Bond Donors (HBD) = 1 (Group) / 2 (Atoms)

The sole source of hydrogen bond donation is the primary amine (-NH2) at the C4 position.

  • Under Lipinski's original strict atomic definition, this counts as 2 donors because there are two polar N-H bonds capable of coordinating with water[1].

  • However, modern structural databases (like PubChem) report the number of donor functional groups. Under this convention, the HBD count is 1 [4]. For rigorous ADME modeling, treating the group as having a donor capacity of 2 is recommended.

Pharmacophore Pyridine Pyridine Ring HBA: 1 (sp2 Nitrogen) Pyrazole Pyrazole Core HBA: 1 (N2 sp2 Nitrogen) N1: Delocalized (No HBA) Pyrazole->Pyridine C5-C4' Bond Amine Primary Amine (-NH2) HBD: 1 (Group) / 2 (Atoms) HBA: 1 (sp3 Nitrogen) Pyrazole->Amine C4-N Bond Methyl Methyl Group (-CH3) Lipophilic (No H-Bond Role) Pyrazole->Methyl N1-C Bond

Caption: Pharmacophore mapping of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine detailing HBD/HBA roles.

Experimental Validation Protocol (Self-Validating System)

Theoretical chemoinformatic counts must be empirically validated to ensure the compound does not form unexpected intramolecular hydrogen bonds that would alter its effective polar surface area. We employ Variable-Temperature NMR (VT-NMR) as a self-validating system to prove solvent exposure[5],[6].

Step-by-Step VT-NMR Methodology

Causality: The chemical shift (δ) of N-H protons is highly sensitive to hydrogen bonding. In a hydrogen-bond accepting solvent like DMSO-d6, exposed protons will bond with the solvent. As temperature increases, thermal kinetics break these intermolecular bonds, causing an upfield shift (lower ppm). The temperature coefficient (Δδ/ΔT) reveals the bonding state[5].

  • Sample Preparation: Dissolve 5.0 mg of the synthesized compound in 0.5 mL of anhydrous DMSO-d6 (ensure <0.01% water content to prevent rapid proton exchange).

  • Spectral Acquisition: Acquire high-resolution ¹H-NMR spectra at 5 K intervals ranging from 298 K to 338 K.

  • Signal Tracking: Isolate the broad singlet corresponding to the -NH2 protons (typically between 4.0 and 6.0 ppm).

  • Coefficient Calculation: Plot the chemical shift (δ) against Temperature (T). Calculate the slope to derive the Δδ/ΔT coefficient.

  • Data Interpretation:

    • If Δδ/ΔT < -4.5 ppb/K (highly negative): The amine protons are fully exposed to the solvent, confirming an active HBD count of 2 (atomic)[5].

    • If Δδ/ΔT > -3.0 ppb/K (closer to zero): The protons are shielded or locked in an intramolecular hydrogen bond, effectively reducing the functional HBD count. Given the geometry of this molecule, high solvent exposure is expected.

Workflow Sample Compound Preparation NMR Variable Temp NMR (DMSO-d6) Sample->NMR Solvation IR FT-IR Spectroscopy (N-H Stretching) Sample->IR Solid/Liquid InSilico In Silico TPSA & DFT Calculations Sample->InSilico 3D Structure Analysis H-Bond Profiling & ADME Prediction NMR->Analysis dδ/dT values IR->Analysis Peak shifts InSilico->Analysis Energy maps

Caption: Experimental workflow for empirical validation of hydrogen bonding capacity.

Pharmacokinetic Implications (ADME)

The established profile (HBA = 3, HBD = 1 group / 2 atoms) places 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine well within the optimal boundaries of Lipinski's Rule of Five (HBA ≤ 10, HBD ≤ 5),.

Because the N1 position is methylated, the molecule avoids the high polarity and promiscuous hydrogen-bonding networks often associated with unsubstituted pyrazoles. This strategic methylation lowers the Topological Polar Surface Area (TPSA) to approximately 58.2 Ų, which is highly favorable for passive transcellular permeability across the intestinal epithelium and suggests potential for Blood-Brain Barrier (BBB) penetration (typically requiring TPSA < 90 Ų).

References[2] Title: 3-(2-Aminoethyl)benzene-1,2-diol - PubChem

Source: nih.gov URL: 4] Title: 3h-Aniline | C6H9N | CID 17877848 - PubChem - NIH Source: nih.gov URL: 1] Title: Lipinski's rule of five | 1238 Publications | 3306 Citations Source: scispace.com URL: Title: small molecule drug discovery - Next Generation Treatment Solutions - Vipergen Source: vipergen.com URL: 5] Title: Improving on Nature: Making a Cyclic Heptapeptide Orally Bioavailable - UQ eSpace Source: uq.edu.au URL: 6] Title: Structural Features in Orally Bioavailable Cyclic Peptides - UQ eSpace Source: uq.edu.au URL: ] Title: 2,3-BENZOPYRROLE - Ataman Kimya Source: atamanchemicals.com URL:

Sources

Methodological & Application

Synthesis Protocol for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Specifically, derivatives of 1-methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine are of interest to researchers in drug development for their potential as kinase inhibitors and for their applications in oncology and inflammatory diseases. This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound, designed for researchers, scientists, and professionals in the field of drug development. The outlined synthetic route is based on established chemical principles and provides a logical and efficient pathway to the desired molecule.

Synthetic Strategy Overview

The synthesis of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is proposed as a three-step process. This strategy was designed for its robustness and reliance on well-documented chemical transformations. The overall workflow is depicted below.

Synthetic_Workflow cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Amination via Nitration and Reduction A Isonicotinonitrile D 3-Oxo-3-(pyridin-4-yl)propanenitrile A->D B Ethyl acetate B->D C Sodium ethoxide C->D F 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine Precursor D->F Cyclization E Methylhydrazine E->F H 4-Nitro Intermediate F->H Nitration G Nitrating Agent G->H J 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine (Target) H->J Reduction I Reducing Agent I->J

Caption: Overall synthetic workflow for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Oxo-3-(pyridin-4-yl)propanenitrile

This initial step involves a Claisen condensation reaction to form the key β-ketonitrile intermediate. This reaction is a fundamental carbon-carbon bond-forming reaction.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
IsonicotinonitrileC₆H₄N₂104.1110.41 g0.1
Ethyl acetateC₄H₈O₂88.1126.43 g (30 mL)0.3
Sodium ethoxideC₂H₅NaO68.058.17 g0.12
Anhydrous EthanolC₂H₅OH46.07150 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Hydrochloric acid (1M)HCl36.46As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere, dissolve sodium ethoxide in 100 mL of anhydrous ethanol.

  • To this solution, add ethyl acetate dropwise over 30 minutes while maintaining the temperature at 25 °C.

  • In a separate beaker, dissolve isonicotinonitrile in 50 mL of anhydrous ethanol.

  • Add the isonicotinonitrile solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Slowly add 1M hydrochloric acid to neutralize the reaction mixture to a pH of approximately 7.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure 3-oxo-3-(pyridin-4-yl)propanenitrile.

Step 2: Synthesis of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazole

This step involves the cyclization of the β-ketonitrile with methylhydrazine to form the pyrazole ring. The reaction proceeds through a nucleophilic attack of the hydrazine followed by intramolecular cyclization and dehydration.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
3-Oxo-3-(pyridin-4-yl)propanenitrileC₈H₆N₂O146.1514.6 g0.1
MethylhydrazineCH₆N₂46.074.61 g (4.8 mL)0.1
Glacial Acetic AcidC₂H₄O₂60.055 mL-
EthanolC₂H₅OH46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-oxo-3-(pyridin-4-yl)propanenitrile in 100 mL of ethanol.

  • Add glacial acetic acid (5 mL) to the solution to act as a catalyst.

  • Add methylhydrazine dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude 1-methyl-5-(pyridin-4-yl)-1H-pyrazole.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Step 3: Synthesis of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

The final step involves the introduction of the amine group at the 4-position of the pyrazole ring. This is achieved through a two-step process: nitration followed by reduction.

Sub-step 3a: Nitration of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazole

Nitration of the pyrazole ring is a common electrophilic aromatic substitution.[1][2]

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus H2O H₂O Pyrazole 1-Methyl-5-(pyridin-4-yl)-1H-pyrazole Intermediate Sigma Complex (Resonance Stabilized) Pyrazole->Intermediate + NO₂⁺ Product 1-Methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole Intermediate->Product - H⁺

Caption: Mechanism of pyrazole nitration.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
1-Methyl-5-(pyridin-4-yl)-1H-pyrazoleC₉H₉N₃159.1915.9 g0.1
Fuming Nitric Acid (90%)HNO₃63.0110 mL-
Concentrated Sulfuric AcidH₂SO₄98.0820 mL-

Procedure:

  • In a 250 mL round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 1-methyl-5-(pyridin-4-yl)-1H-pyrazole to the cold sulfuric acid with stirring.

  • To this solution, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to stir at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a cold, concentrated solution of sodium hydroxide until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole.

Sub-step 3b: Reduction of 1-Methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole

The reduction of the nitro group to an amine is a standard transformation, often achieved with high efficiency using catalytic hydrogenation.[3][4]

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
1-Methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazoleC₉H₈N₄O₂204.1820.4 g0.1
Palladium on Carbon (10% Pd/C)Pd/C-1.0 g-
Hydrazine Hydrate (80%)N₂H₄·H₂O50.0610 mL-
MethanolCH₃OH32.04200 mL-

Procedure:

  • In a 500 mL round-bottom flask, suspend 1-methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole and 10% Pd/C in methanol.

  • Heat the mixture to a gentle reflux.

  • Add hydrazine hydrate dropwise to the refluxing mixture over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux for an additional 4 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the final product, 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: As an indicator of purity.

Safety Precautions

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Methylhydrazine and hydrazine hydrate are toxic and corrosive. Handle with extreme care.

  • Nitrating agents are highly corrosive and strong oxidizing agents. Handle with caution.

  • Catalytic hydrogenation with hydrazine can be vigorous. Ensure proper temperature control.

References

  • El-Emary, T. I. (2007). Synthesis and biological activity of some new pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society, 54(3), 737-746.
  • Ghodsi, S., & Divsalar, A. (2019). A review on the synthesis of pyrazole derivatives and their biological activities. Journal of the Iranian Chemical Society, 16(10), 2115-2144.
  • Kallitsaki, M. G., Ioannou, D. I., Terzidis, M. A., Kostakis, G. E., & Lykakis, J. N. (2020). A selective photoinduced reduction of nitroarenes to N-arylhydroxylamines. Organic Letters, 22(11), 4339-4343.[3]

  • Pala, M. Ç. (2016). How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate.[4]

  • Shackelford, S. A., et al. (2003). Direct nitration of five membered heterocycles. Arkivoc, 2003(12), 180-193.

Sources

Optimal reaction conditions for aminating pyrazole-pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Reaction Conditions for Aminating Pyrazole-Pyridine Intermediates

Abstract

The pyrazole-pyridine fused ring system (e.g., pyrazolo[1,5-a]pyridine, 1H-pyrazolo[3,4-b]pyridine) is a privileged scaffold in kinase inhibitor discovery (e.g., p38, JAK, and B-Raf inhibitors).[1] However, introducing amine functionalities via C-N bond formation is frequently bottlenecked by catalyst poisoning (due to


 nitrogen coordination) and regioselectivity issues. This guide provides a validated, hierarchical approach to aminating these scaffolds, prioritizing Buchwald-Hartwig Cross-Coupling for broad scope and Nucleophilic Aromatic Substitution (

) for activated substrates.

Mechanistic Challenges & Strategic Considerations

Before selecting a protocol, the electronic and steric environment of the substrate must be analyzed.

  • Catalyst Deactivation: The pyridine and pyrazole nitrogens are potent

    
    -donors. They can displace phosphine ligands from Palladium, forming inactive 
    
    
    
    complexes. Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, Xantphos) or precatalysts to enforce reductive elimination.
  • Regioselectivity: In poly-halogenated scaffolds (e.g., 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine), the position

    
     to the pyridine nitrogen (C4/C6) is most electrophilic. 
    
    
    
    will favor the most electron-deficient position, while Pd-catalysis is driven by the C-X bond strength (I > Br > Cl).
Decision Tree: Method Selection

OptimizationWorkflow Start Substrate Analysis CheckEWG Is the Halide Activated? (Ortho/Para to Pyridine N?) Start->CheckEWG SNAr_Path Method A: SNAr (Nucleophilic Aromatic Substitution) CheckEWG->SNAr_Path Yes (e.g., 4-Cl, 6-Cl) Pd_Path Method B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) CheckEWG->Pd_Path No (e.g., 3-Br, 5-Br) SNAr_Opt Protocol A: DIPEA / NMP / 120°C SNAr_Path->SNAr_Opt Screen: Base/Solvent Pd_Opt Protocol B: Pd-BrettPhos-G3 / NaOtBu Pd_Path->Pd_Opt Screen: Ligand/Base

Figure 1: Strategic workflow for selecting the optimal amination methodology based on substrate electronics.

Method A: Nucleophilic Aromatic Substitution ( )

Best For: Activated halides (e.g., 4-chloro or 6-chloro derivatives) where the carbon is electron-deficient. Mechanism: Addition-Elimination via a Meisenheimer complex.

Protocol 1: Standard Amination

Scope: Primary and secondary aliphatic amines.[2] Aniline derivatives may require higher temperatures.[3]

Reagents:

  • Substrate: 1.0 equiv (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine)

  • Amine: 1.2 – 1.5 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)

Step-by-Step:

  • Charge: In a microwave vial or pressure tube, dissolve the substrate (1.0 mmol) in NMP (3 mL, 0.33 M).

  • Add: Add DIPEA (3.0 mmol) followed by the amine (1.5 mmol).

  • Heat:

    • Standard: Heat to 100°C – 120°C for 4–16 hours.

    • Microwave (Recommended): 140°C for 30–60 minutes.

  • Monitor: Check via LCMS. Look for the disappearance of the M+ (Cl pattern) and appearance of M+ (Amine).

  • Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) to remove NMP/DMSO. Dry over

    
    .[3]
    

Expert Insight: If conversion is low, add KF (Potassium Fluoride, 2.0 equiv) . The fluoride acts as a "shuttle" base and increases the local concentration of the nucleophile, or can form a more reactive heteroaryl-fluoride intermediate in situ.

Method B: Buchwald-Hartwig Cross-Coupling

Best For: Unactivated halides (e.g., 3-bromo, 5-bromo derivatives) or deactivated anilines. Mechanism: Pd(0)/Pd(II) catalytic cycle.[2][4]

Protocol 2: High-Performance Pd-Catalysis

Scope: Challenging substrates, heteroaryl amines, and unactivated positions.

Reagents:

  • Catalyst: Pd-BrettPhos-G3 (Precatalyst) or

    
     + BrettPhos.
    
  • Base: NaOtBu (Sodium tert-butoxide) or

    
     (for base-sensitive substrates).
    
  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed).

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Charge Solids: Add Substrate (1.0 mmol), Amine (1.2 mmol), Base (NaOtBu, 1.4 mmol), and Catalyst (Pd-BrettPhos-G3, 2–5 mol%).

    • Note: Using a precatalyst (G3/G4) is critical to avoid the induction period and prevent Pd-black formation caused by the pyrazole nitrogens.

  • Solvent: Add sparged 1,4-Dioxane (5 mL, 0.2 M). Seal the vial.

  • Reaction: Heat to 90°C – 110°C for 2–12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via flash chromatography.

Optimization Screening Table (DoE)

If Protocol 2 fails, run this 4-reaction screen (50 mg scale):

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2 eq)SolventRationale
1

BrettPhos NaOtBuDioxaneStandard for primary amines.
2

Xantphos

DioxaneExcellent for amides/anilines (Chelating).
3

RuPhos NaOtBuTolueneBest for secondary amines/bulky substrates.
4

tBuXPhos

t-Amyl-OHMild base condition for sensitive groups.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of the ligand in preventing catalyst death.

Mechanism Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination OxAdd->Coord HNR2 + Base Poison Catalyst Poisoning (Pyrazole N-Coordination) OxAdd->Poison Substrate N-binding RedElim Reductive Elimination (C-N Bond) Coord->RedElim RedElim->Pd0 Regeneration Poison->Pd0 Reversible with Bulky Ligand

Figure 2: Catalytic cycle showing the off-cycle poisoning pathway common in pyrazole substrates. Bulky ligands (e.g., BrettPhos) sterically crowd the metal center, disfavoring N-coordination (Poisoning) and favoring the desired catalytic cycle.

Troubleshooting & FAQ

Q: The reaction turns black immediately (Pd Black precipitation).

  • Cause: Ligand dissociation. The pyrazole substrate is displacing your phosphine ligand.

  • Fix: Switch to a stronger binding ligand (e.g., Xantphos) or increase ligand:metal ratio to 2:1 or 3:1. Lower the temperature to 80°C.

Q: I see conversion but multiple spots on TLC (Regioisomers).

  • Cause: If the substrate has multiple halides (e.g., 4,6-dichloro),

    
     lacks perfect selectivity.
    
  • Fix: Lower temperature to 0°C or RT and control stoichiometry strictly (0.95 equiv of amine). The C4 position (para to N) is usually more reactive than C6.

Q: Substrate is insoluble in Dioxane.

  • Fix: Switch to t-Amyl Alcohol or DMAc (Dimethylacetamide). DMAc is excellent for solubilizing polar heterocycles but requires higher workup effort (lyophilization or extensive water wash).

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.[5][6][7]

    • Source: Organic Letters (2014).[8]

    • URL:[Link]

  • Pyrazolo[3,4-c]pyridine Functionalization

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[1][9][10]

    • Source: RSC Advances (2023).[1]

    • URL:[Link]

  • SNAr vs Pd-Catalysis Comparison

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Chemistry – A European Journal (2012).
    • URL:[Link]

  • General Buchwald-Hartwig Guide

    • Title: Buchwald-Hartwig Coupling - Organic Synthesis (User Guide).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Preparation of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine stock solutions for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Preparation of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine Stock Solutions

Abstract

This guide provides a standardized protocol for the preparation, storage, and handling of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (C


H

N

, MW: 174.20 g/mol ) stock solutions. This compound belongs to a class of aminopyrazole-pyridine heterocycles often utilized as scaffolds for kinase inhibitors (e.g., p38 MAPK, JNK, or Src family kinases). Accurate stock preparation is critical, as the regioisomer specificity and potential oxidation sensitivity of the primary amine can significantly impact biological assay reproducibility.

Physicochemical Profile & Materials

Before initiating the protocol, verify the compound identity. Note that regioisomers (e.g., 1-methyl-4-(pyridin-4-yl)...) exist and have identical molecular weights but distinct biological activities.

Table 1: Compound Specifications
ParameterDetail
Chemical Name 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine
Molecular Formula C

H

N

Molecular Weight 174.20 g/mol
Physical State Solid powder (typically off-white to pale yellow)
Solubility (DMSO) High (>50 mM); Recommended vehicle
Solubility (Water) Low/Poor (Hydrophobic free base)
pKa (Predicted) ~5.2 (Pyridine N), ~3.5 (Pyrazole amine)
Storage (Solid) -20°C, Desiccated, Protected from light
Required Equipment
  • Solvent: Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma/Cell Culture Grade (≥99.9%).

  • Vessels: Amber glass vials (borosilicate) or polypropylene microcentrifuge tubes (low-binding).

  • Weighing: Analytical balance (readability 0.01 mg or better).

  • Gas: Nitrogen (N

    
    ) or Argon gas stream (optional but recommended for long-term stability).
    

Core Protocol: Stock Solution Preparation

Objective: Prepare a 10 mM or 100 mM Master Stock Solution in DMSO.

Scientific Rationale (Causality)
  • Why DMSO? The pyridine and pyrazole rings render the molecule relatively hydrophobic. DMSO disrupts intermolecular hydrogen bonding, ensuring complete solubilization where aqueous buffers would cause precipitation.

  • Why 100 mM? High-concentration stocks allow for large dilution factors (e.g., 1:1000) in assays, keeping the final DMSO concentration <0.1%, which is non-toxic to most cell lines.

Step-by-Step Procedure
  • Equilibration: Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature (approx. 15–30 mins) inside a desiccator.

    • Critical: Opening a cold vial introduces condensation, leading to hydrolysis or weighing errors.

  • Weighing: Weigh approximately 2–5 mg of powder into a tared amber glass vial. Record the exact mass (

    
    ).
    
  • Volume Calculation: Calculate the volume of DMSO (

    
    ) required to achieve the target concentration (
    
    
    
    ).
    
    
    • Example: To make 100 mM (0.1 M) stock from 3.50 mg of powder:

      
      
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Aliquoting: Dispense the Master Stock into single-use aliquots (e.g., 20–50 µL) in sterile tubes.

    • Why: This prevents repeated freeze-thaw cycles, which can degrade the primary amine.

  • Storage: Store at -20°C or -80°C. Stable for 6 months.

Workflow Visualization

The following diagram illustrates the logical flow for preparing the stock and the subsequent "Crash-Out" prevention strategy during dilution.

StockPrep Step1 Equilibrate Solid (RT, Desiccator) Step2 Weigh Mass (m) Record Precision Step1->Step2 Step3 Calculate DMSO Vol V = m / (MW * C) Step2->Step3 Step4 Dissolve & Vortex (Check Clarity) Step3->Step4 Step5 Aliquot (Single Use) Step4->Step5 Step6 Store -80°C (Dark) Step5->Step6

Figure 1: Critical path for stock solution preparation ensuring minimal moisture ingress and maximum stability.

Working Solution Preparation (Assay Dilution)

Challenge: Direct dilution of high-concentration DMSO stocks into aqueous media can cause "crashing out" (precipitation) due to the hydrophobic nature of the pyrazole-pyridine scaffold.

Intermediate Dilution Protocol (Serial Dilution)

For IC


 determination, perform serial dilutions in 100% DMSO  first, then transfer to the aqueous buffer.
  • Preparation of 100x Concentrates:

    • Prepare a 96-well "Source Plate" (polypropylene) with 100% DMSO.

    • Perform 1:3 or 1:10 serial dilutions of the Master Stock across the plate.

    • Result: A series of stocks ranging from 10 mM down to 1 µM, all in DMSO.

  • Transfer to Assay Media:

    • Transfer 1 µL of the DMSO concentrate into 99 µL of Assay Buffer (or Media).

    • Mix immediately by pipetting up and down.

    • Final Concentration: 1% DMSO (tolerable for many assays; if 0.1% is needed, use an intermediate step).

Dilution Scheme Visualization

DilutionScheme cluster_0 Step A: Serial Dilution in DMSO (Source Plate) cluster_1 Step B: Transfer to Aqueous Buffer (Assay Plate) Stock 10 mM Stock (100% DMSO) D1 3.3 mM (DMSO) Stock->D1 1:3 Well1 100 µM Final (1% DMSO) Stock->Well1 1:100 Dilution (Rapid Mix) D2 1.1 mM (DMSO) D1->D2 1:3 Well2 33 µM Final (1% DMSO) D1->Well2 1:100 Dilution D3 0.37 mM (DMSO) D2->D3 1:3

Figure 2: Two-step dilution strategy to maintain solubility. Serial dilution in DMSO ensures compound stays in solution before the final aqueous jump.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation in Buffer Rapid change in polarity; Concentration > Solubility limit.Use the "Intermediate Dilution" method (Fig 2). Sonicate the buffer after addition. Reduce final concentration.
Color Change (Browning) Oxidation of the amine group.Discard. For future stocks, purge vial headspace with N

gas before closing.
Inconsistent IC

Freeze-thaw degradation or adsorption to plastics.Use single-use aliquots. Use low-binding polypropylene plastics.

References

  • Compound Identity & Isomerism: Note: This reference illustrates the common regioisomers in this chemical class. Users must verify their specific isomer via NMR/CoA.
  • DMSO Solubility & Handling: Provides authoritative general methodology for dissolving hydrophobic aminopyrazole kinase inhibitors.
  • Biological Context (Kinase Inhibition)

    • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinase B/Akt: background and reality. Biochemical Journal. Retrieved from [Link]

    • Establishes the utility of pyrazole-pyridine scaffolds in kinase research.
  • General Stock Preparation Guidelines

Advanced HPLC Method Development for the Detection and Quantification of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is a highly polar, multi-basic nitrogenous heterocycle. Structurally, it comprises a primary amine, a pyrazole ring, and a pyridine ring. The hydrophilic nature of pyridine derivatives (pKa ~5.2) and primary amines presents significant chromatographic challenges on standard reversed-phase (RP) columns[1]. Analysts frequently encounter poor retention, peak splitting, and severe tailing due to secondary interactions with stationary phase silanols.

This application note provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded methodology for developing a robust, MS-compatible RP-HPLC method utilizing a high-pH chromatographic strategy.

The Causality of Chromatographic Behavior

To design a robust method, we must move beyond trial-and-error and analyze the thermodynamic and electrostatic causality governing the analyte's behavior.

The Silanol Challenge at Neutral pH

Standard silica columns contain residual surface silanols with a pKa of approximately 3.5 to 4.5. At a neutral or slightly acidic pH (e.g., pH 6–7), these silanols are fully ionized into negatively charged species (SiO⁻). Simultaneously, the basic nitrogens on the pyridine and primary amine groups of the analyte are partially protonated (cations). This dynamic state leads to strong electrostatic ion-exchange interactions, which manifest as severe peak tailing and irreproducible retention times.

The High-pH Solution (The Free-Base Strategy)

As demonstrated in seminal chromatographic studies on basic compounds, operating at a high pH (e.g., pH 10) ensures that the basic functional groups of the analyte are strictly deprotonated and neutralized[2]. While the column silanols remain fully ionized, the neutral analyte experiences zero electrostatic attraction. Instead, it partitions into the stationary phase purely via hydrophobic interactions. This maximizes retention (as logD approaches logP) and yields highly symmetrical peaks.

Stationary Phase Selection

Traditional silica supports dissolve at pH > 8 due to the hydrolysis of siloxane bonds. Therefore, utilizing an Ethylene-Bridged Hybrid (BEH) particle column is mandatory. BEH technology provides exceptional chemical stability up to pH 12, preventing bed collapse and ligand hydrolysis while maintaining high efficiency for basic compounds[3].

IonizationLogic LowPH Low pH (< 4) Fully Protonated (Cations) RetLow Poor Retention Requires Ion-Pairing or HILIC LowPH->RetLow High Polarity MidPH Mid pH (6 - 8) Partially Ionized (Mixed State) RetMid Peak Tailing Silanol Interactions MidPH->RetMid Electrostatic Attraction HighPH High pH (10+) Neutral Free Base (Uncharged) RetHigh High RP Retention Sharp Peaks (Optimal) HighPH->RetHigh Hydrophobic Partitioning

Fig 1. Effect of mobile phase pH on the ionization and retention of multi-basic nitrogen compounds.

Method Development Decision Workflow

MethodDevTree Start Target: 1-Methyl-5-(pyridin-4-YL) -1H-pyrazol-4-amine Prop Properties: Multi-basic N (Pyridine, Amine, Pyrazole) Start->Prop Choice Select pH Strategy Prop->Choice Acidic Low pH (pH 2-3) 0.1% TFA / Formic Acid Choice->Acidic Option A Basic High pH (pH 10) 10mM NH4HCO3 Choice->Basic Option B (Preferred) ColLow AQ-Type / Polar-Embedded C18 (e.g., Waters Shield RP18) Acidic->ColLow ColHigh Hybrid Silica (BEH) C18 (e.g., Waters XBridge C18) Basic->ColHigh OutLow Sub-optimal for MS (if TFA used) ColLow->OutLow OutHigh Max Retention, MS Compatible Gold Standard Method ColHigh->OutHigh

Fig 2. Decision tree for basic compound HPLC method development highlighting the high-pH advantage.

Experimental Protocols

Reagents and Materials
  • Buffer Salt: Ammonium Bicarbonate (

    
    ), LC-MS Grade.
    
  • pH Modifier: Ammonium Hydroxide (

    
    ), 28-30% solution.
    
  • Organic Modifier: Acetonitrile (ACN), HPLC/MS Grade.

  • Water: Ultrapure Milli-Q water (18.2 MΩ·cm).

Step-by-Step Mobile Phase Preparation

Self-Validation Note: Using volatile buffers ensures this method is 100% translatable to LC-MS/MS without source fouling.

  • Mobile Phase A (10 mM

    
    , pH 10.0):  Dissolve 0.79 g of ammonium bicarbonate in 1000 mL of ultrapure water. Stir thoroughly until completely dissolved. Dropwise, add ammonium hydroxide while monitoring with a calibrated pH meter until the pH stabilizes at exactly 10.0 ± 0.05. Filter through a 0.22 µm nylon or PTFE membrane.
    
  • Mobile Phase B: 100% Acetonitrile. Degas via ultrasonication for 5 minutes.

Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in an 80:20 (v/v) ratio. Causality: Matching the diluent closely to the initial gradient conditions prevents sample solvent effects (peak distortion/fronting).

  • Standard Solution: Accurately weigh 10.0 mg of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine reference standard into a 100 mL volumetric flask.

  • Add 70 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.

  • Make up to the mark with diluent and mix well (Final Concentration: 100 µg/mL). Filter through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions & Quantitative Data

Instrument Parameters
  • Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable hybrid silica)[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. (Elevated temperature improves mass transfer kinetics for basic compounds, further sharpening the peaks).

  • Autosampler Temperature: 4 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Optimal for conjugated pyridine and pyrazole chromophores).

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.0955Initial
2.0955Isocratic Hold
10.04060Linear Gradient
12.01090Column Wash
15.01090Isocratic Hold
15.1955Re-equilibration
20.0955End
System Suitability Testing (SST) Criteria

To ensure the method acts as a self-validating system, the following parameters must be met during the injection of six replicate standard solutions prior to sample analysis:

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 6.5 – 7.5 minConfirms adequate hydrophobic retention and proper pH buffering.
USP Tailing Factor (

)
≤ 1.5Validates the suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 10,000Ensures column bed integrity and optimal mass transfer.
%RSD of Peak Area (n=6) ≤ 2.0%Confirms autosampler precision and analyte stability in diluent.

References

  • HELIX Chromatography. "HPLC Methods for analysis of 4-Aminopyridine." Source: helixchrom.com. URL: [Link]

  • Waters Corporation. "XBridge Columns: The Benchmark for LC Method Ruggedness and Longevity." Source: labrulez.com. URL: [Link]

Sources

Application Note: Recrystallization Protocols for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (CAS: 165404-21-7 / Analogous structures), a critical intermediate in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors).

While flash chromatography is often used for small-scale discovery, recrystallization is the preferred method for scale-up (>10g) to ensure removal of specific impurities such as:

  • Regioisomers: 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine (often co-produced during cyclization).

  • Starting Materials: Unreacted hydrazines or nitro-pyrazole precursors.

  • Catalyst Residues: Palladium or Raney Nickel fines from nitro-reduction steps.

This guide provides a logic-driven solvent selection process, a validated crystallization protocol, and troubleshooting for common "oiling out" phenomena.

Physicochemical Profile & Solvent Strategy[1]

To select the correct solvent, we must analyze the molecule's interaction potential.

  • H-Bond Donors: Primary amine (-NH₂).

  • H-Bond Acceptors: Pyridine nitrogen (basic), Pyrazole nitrogen (N2).

  • Polarity: Moderate to High (LogP ~ 1.0 - 1.5).

  • Solubility Prediction:

    • High Solubility: Methanol, DMSO, DMF, Dilute aqueous acid.

    • Moderate Solubility: Ethanol, Isopropanol (IPA), Ethyl Acetate (hot).

    • Low Solubility: Heptane, Hexane, Diethyl Ether, Water (neutral/basic).

Recommended Solvent Systems

Based on the "like dissolves like" principle and structural analogs, the following systems are prioritized:

System TypeSolvent(s)MechanismApplication
Primary (Single) Ethanol (EtOH) Polar protic; dissolves impurities while crystallizing product upon cooling.General purification; removal of non-polar byproducts.
Secondary (Binary) EtOAc / Heptane Anti-solvent precipitation.High recovery yield; good for removing polar impurities.
Alternative Isopropanol (IPA) Higher boiling point than EtOH; better for less soluble solids.Slower crystallization; often yields larger crystals.
Salt Formation EtOH / HCl Formation of Hydrochloride salt.Used if the free base is an oil or unstable.

Solvent Screening Protocol (Autonomy Directive)

Do not blindly follow a recipe. Feedstock purity varies by synthesis route. Use this flowchart to determine the optimal solvent for your specific batch.

SolventScreening Start Start: Crude Solid (100 mg) Test1 Add 1 mL Ethanol (RT) Start->Test1 Check1 Dissolved at RT? Test1->Check1 Result1 Too Soluble. Try IPA or EtOAc/Heptane. Check1->Result1 Yes Heat Heat to Reflux (78°C) Check1->Heat No Check2 Dissolved at Reflux? Heat->Check2 AddSolvent Add more EtOH (dropwise) Check2->AddSolvent No Cool Cool slowly to RT, then 4°C Check2->Cool Yes AddSolvent->Heat Check3 Crystals Formed? Cool->Check3 Success OPTIMAL SYSTEM: Ethanol Recrystallization Check3->Success Yes (Crystals) FailOil Oiling Out? Check3->FailOil No / Amorphous FailOil->Result1 No Precipitate TryBinary Switch to Binary: Dissolve in min. EtOAc, add Heptane hot. FailOil->TryBinary Yes (Oil)

Figure 1: Decision matrix for selecting the crystallization solvent. This logic prevents yield loss from using overly solubilizing media.

Master Protocol: Ethanol Recrystallization

This protocol assumes a standard purity profile (85-95%) from a nitro-reduction or cyclization reaction.

Materials
  • Crude Product: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine.

  • Solvent: Absolute Ethanol (EtOH).

  • Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel.

Step-by-Step Procedure
  • Saturation:

    • Place crude solid in a round-bottom flask.

    • Add Ethanol (approx. 5-10 mL per gram of solid). Note: This volume is an estimate; start with less.

    • Heat the mixture to reflux (78°C) with stirring.

    • If solids remain, add Ethanol portion-wise through the condenser until the solution is clear (or only black specks/inorganics remain).

  • Hot Filtration (Crucial Step):

    • Why: To remove Pd/C or Raney Ni catalyst residues and insoluble inorganic salts.

    • While boiling, filter the solution quickly through a pre-warmed glass frit or Celite pad.

    • Rinse the filter cake with a small amount of hot Ethanol.

  • Controlled Cooling:

    • Return the filtrate to a clean flask.

    • Allow the solution to cool to room temperature slowly (over 1-2 hours). Rapid cooling promotes oiling out and traps impurities.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals using vacuum filtration.

    • Wash: Wash the filter cake with cold Ethanol (or cold Ethanol/Heptane 1:1) to remove surface mother liquor.

    • Dry: Dry under high vacuum at 40-45°C for 12 hours.

Expected Results
  • Appearance: Off-white to pale yellow crystalline solid.

  • Recovery: 70-85% (depending on impurity load).

  • Purity: >98% by HPLC.

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

This is common with aminopyrazoles due to their moderate polarity and low melting points.

  • Cause: The solution became supersaturated too quickly, or the temperature dropped below the "oiling out" limit before crystallization began.

  • Solution 1 (Seeding): Keep the solution slightly cloudy at the boiling point. Add a "seed crystal" of pure product as it cools to 50°C.

  • Solution 2 (Anti-solvent Dosing): Dissolve in a better solvent (e.g., Ethyl Acetate). Heat to reflux.[1] Add Heptane dropwise until persistent cloudiness appears. Cool very slowly.

Issue: Colored Impurities
  • Cause: Oxidation products of the amine or pyridine ring.

  • Solution: Add Activated Carbon (Charcoal) during the hot dissolution step (Step 1). Stir for 10 minutes at reflux, then perform the Hot Filtration (Step 2) over Celite to remove the carbon.

Safety & Handling

  • Pyridyl Amines: Potentially toxic and irritating. Wear full PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Flammability: Ethanol and Ethyl Acetate are highly flammable. Ensure all heating is done via oil bath or heating mantle (no open flames).

References

  • Synthesis of Aminopyrazoles

    • Fustero, S., et al. "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry, 2008.

  • Purification of Pyridine Derivatives: Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Edition, 2017. (Standard reference for solvent choice).
  • Cheronis, N. D. "Semimicro Experimental Organic Chemistry.
  • Analogous Compound Data

    • PubChem CID 53394602 (1-methyl-1H-pyrazol-4-amine data for solubility comparison).

(Note: Specific melting points and solubility data should be experimentally verified as literature values for this specific intermediate are often proprietary to specific drug master files.)

Sources

Using 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine in Suzuki-Miyaura coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine in Suzuki-Miyaura Cross-Coupling Workflows

Strategic Rationale & Mechanistic Insights

The compound 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine is a privileged building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors due to the strong hydrogen-bonding capabilities of its aminopyrazole and pyridine motifs in ATP-binding hinge regions [1].

However, primary heteroarylamines cannot participate directly in Suzuki-Miyaura cross-coupling. To utilize this building block in palladium-catalyzed C–C bond formation, the C4-amine must first be converted into a reactive cross-coupling partner—either an aryl halide (electrophile) or an aryl boronic ester (nucleophile).

Traditional aqueous Sandmeyer reactions (using


/HCl) are poorly suited for electron-rich pyrazoles, as the highly nucleophilic water outcompetes halide trapping, leading to protodeamination or C4-hydroxylation byproducts. As a Senior Application Scientist, I recommend employing non-aqueous Sandmeyer-type transformations  using tert-butyl nitrite (t-BuONO). This strategy generates the diazonium species in situ, allowing for immediate radical trapping to yield either the C4-iodide or the C4-Bpin derivative, perfectly priming the scaffold for sterically demanding Suzuki-Miyaura couplings.

Workflow SM 1-Methyl-5-(pyridin-4-yl) -1H-pyrazol-4-amine Halide C4-Halide Derivative (Br or I) SM->Halide Sandmeyer Halogenation Boronate C4-Bpin Derivative (Boronic Ester) SM->Boronate Sandmeyer Borylation Suzuki1 Suzuki-Miyaura Coupling (with Aryl Boronic Acids) Halide->Suzuki1 Pd Catalyst, Base Suzuki2 Suzuki-Miyaura Coupling (with Aryl Halides) Boronate->Suzuki2 Pd Catalyst, Base Product C4-Arylated Pyrazole (Target Compound) Suzuki1->Product Suzuki2->Product

Workflow for derivatizing the aminopyrazole into Suzuki-Miyaura cross-coupling partners.

Pre-Coupling Functionalization: The Sandmeyer Pathways

Pathway A: Non-Aqueous Sandmeyer Iodination

Converting the C4-amine to a C4-iodide requires a large excess of the halogen source to outcompete hydrogen abstraction (protodeamination). Using


 or 

in acetonitrile at elevated temperatures drives the homolytic cleavage of the diazonium intermediate to an aryl radical, which is rapidly trapped [2].
Pathway B: Metal-Free Sandmeyer Borylation

Alternatively, the amine can be directly converted to a pinacol boronic ester (Bpin). This is achieved via a methanol-promoted radical mechanism. Methanol reacts with bis(pinacolato)diboron (


) to form a transient methoxy-boronate "ate" complex (

). This electron-rich complex acts as a single-electron transfer (SET) donor, reducing the diazonium salt to an aryl radical, which subsequently attacks a second molecule of

[3].

Mechanism Amine Ar-NH2 (Aminopyrazole) Diazonium Ar-N2+ (Diazonium Intermediate) Amine->Diazonium t-BuONO, Acid/MeOH Radical Ar• (Aryl Radical) Diazonium->Radical SET from Ate Complex Product Ar-Bpin (Aryl Boronate) Radical->Product B2pin2 trapping & B-B cleavage AteComplex [B2pin2-OMe]- (Ate Complex) AteComplex->Radical SET donor

Radical mechanism of the metal-free Sandmeyer borylation of arylamines.

Experimental Protocols (Self-Validating Systems)

Protocol 3.1: Synthesis of 4-Iodo-1-methyl-5-(pyridin-4-yl)-1H-pyrazole

Causality Note: Acetonitrile is chosen as the solvent because it stabilizes the transient diazonium species without acting as a nucleophile.

  • Preparation: Dissolve 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (1.0 mmol, 174.2 mg) in anhydrous Acetonitrile (5.0 mL) under an argon atmosphere.

  • Halogen Addition: Add Iodine (

    
    , 2.0 mmol) or Diiodomethane (
    
    
    
    , 5.0 mmol) to the stirring solution.
  • Diazotization: Cool the flask to 0 °C. Dropwise add tert-butyl nitrite (t-BuONO, 1.5 mmol, ~178 µL).

  • Radical Cleavage: Remove the ice bath and heat the reaction to 65 °C for 2 hours.

  • Validation & QC: Observe for vigorous

    
     gas evolution upon heating. Quench with saturated aqueous 
    
    
    
    to remove excess iodine. LC-MS analysis should indicate complete consumption of the starting material. Analytical Trap: The iodinated product (
    
    
    ) has an
    
    
    of 286.0, which is nearly isobaric with the Bpin derivative (286.2). Use high-resolution mass spectrometry (HRMS) or
    
    
    -NMR (disappearance of the broad
    
    
    singlet at ~4.5 ppm) to confirm identity.
Protocol 3.2: Direct Sandmeyer Borylation to C4-Bpin

Causality Note: Methanol is critical here; replacing it with purely aprotic solvents like THF will stall the SET process and severely reduce the yield [4].

  • Preparation: In a Schlenk tube, dissolve the aminopyrazole (1.0 mmol) and

    
     (1.5 mmol, 381 mg) in anhydrous Methanol (5.0 mL).
    
  • Diazotization: Add a catalytic amount of HCl (4M in dioxane, 0.1 mmol) to facilitate the initial nitrosation. Dropwise add t-BuONO (1.5 mmol) at room temperature.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Validation & QC: The reaction transitions from a clear solution to a dark orange/red suspension as the radical pathway proceeds. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the boronic ester.

Protocol 3.3: Sterically Demanding Suzuki-Miyaura Coupling

Causality Note: The C5-pyridine and C1-methyl groups create significant steric bulk around the C4 position. Furthermore, the pyridine nitrogen can coordinate to palladium, poisoning the catalyst. To overcome this,


 is utilized; its large bite angle enforces a cis-geometry on the palladium center, drastically accelerating the reductive elimination step before catalyst deactivation can occur.
  • Preparation: Charge a vial with the C4-Iodopyrazole (1.0 mmol), an Aryl Boronic Acid (1.2 mmol),

    
     (0.05 mmol, 5 mol%), and 
    
    
    
    (3.0 mmol).
  • Solvent System: Add 1,4-Dioxane/Water (4:1 v/v, 10 mL) that has been thoroughly sparged with argon for 15 minutes.

  • Coupling: Seal the vial and heat at 90 °C for 12 hours.

  • Validation & QC: Monitor via TLC (UV 254 nm). The highly conjugated cross-coupled product will exhibit strong fluorescence quenching. Perform an aqueous workup to remove inorganic boron salts, followed by extraction with ethyl acetate.

Quantitative Data Summaries

Table 1: Comparison of Pre-Coupling Derivatization Strategies

StrategyReagentsSolvent / TempYield RangeScalabilityKey Advantage
Sandmeyer Iodination t-BuONO,

Acetonitrile / 65 °C35% – 55%ModerateGenerates a highly reactive electrophile.
Sandmeyer Bromination t-BuONO,

Acetonitrile / 65 °C40% – 60%HighCheaper reagents; easier purification than iodine.
Methanol-Promoted Borylation t-BuONO,

Methanol / 25 °C50% – 70%HighMetal-free; operates at room temperature.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling of C4-Derivatized Pyrazoles

ParameterRecommended ChoiceAlternativeRationale (Causality)
Catalyst


/ XPhos
Bidentate ligands overcome C4 steric hindrance and prevent pyridine coordination.
Base


Mild enough to prevent degradation of the pyrazole core while efficiently activating the boronic acid.
Solvent Dioxane /

(4:1)
Toluene / EtOH /

Ensures complete dissolution of both the organic substrates and the inorganic base.

References

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank (2021). Available at:[Link]

  • ACS Omega. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Publications (2017). Available at: [Link]

  • University of Liverpool / Synlett. Methanol-Promoted Borylation of Arylamines: A Simple and Green Synthetic Method to Arylboronic Acids and Arylboronates. (2014). Available at: [Link]

  • ACS Omega. Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3 (Mechanistic discussion on Sandmeyer borylation). ACS Publications (2020). Available at: [Link]

Application Note: Advanced Derivatization Procedures for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 4-aminopyrazole core is a privileged scaffold in modern drug discovery, frequently utilized in the development of kinase inhibitors, CNS-active agents, and anti-inflammatory therapeutics ()[1]. Derivatizing the exocyclic C4-amine of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine presents unique synthetic opportunities, but it also introduces specific steric and electronic challenges.

Unlike simple anilines, the derivatization of highly substituted aminopyrazoles requires precisely optimized conditions to overcome steric shielding and achieve high regioselectivity ()[2]. As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating methodologies for the amidation, reductive amination, and sulfonylation of this specific scaffold.

Mechanistic Insights & Causality (E-E-A-T)

Successful functionalization of the C4-amine relies on understanding the microenvironment of the molecule:

  • Steric Shielding: The adjacent C5-pyridin-4-yl group creates a sterically congested pocket around the C4-amine. Consequently, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. Highly efficient, bulky-transition-state stabilizing reagents like HATU are required[3].

  • Electronic Interference & pH Sensitivity: The pyrazole core is electron-rich, which inherently enhances the nucleophilicity of the C4-amine. However, the C5-pyridine possesses a basic nitrogen (pKa ~5.2). If the reaction medium becomes too acidic (e.g., during reductive amination), the pyridine nitrogen protonates. This protonation withdraws electron density from the pyrazole system via inductive and resonance effects, severely depressing the C4-amine's nucleophilicity.

  • Regiochemical Control: Because the N1 position is permanently methylated, the competing N-alkylation or N-acylation at the pyrazole ring—a notorious side reaction in 1H-pyrazoles—is completely blocked. This guarantees absolute chemoselectivity at the exocyclic C4-amine.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the three primary derivatization pathways.

Derivatization PathwayReagent SystemSolventTemp & TimeYield RangePrimary Mechanistic Challenge
Amidation R-COOH, HATU, DIPEADMFRT, 2–12 h75–90%Steric shielding by the C5-pyridine ring.
Reductive Amination R-CHO, NaBH(OAc)₃, AcOH (cat.)DCERT, 12–24 h60–85%Pyridine protonation at low pH reducing nucleophilicity.
Sulfonylation R-SO₂Cl, PyridineDCM0 °C to RT, 4–8 h70–88%Poor intrinsic electrophilicity of sulfonyl chlorides.

Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific checkpoints to ensure the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Sterically-Driven Amidation

Causality: HATU generates a highly reactive HOAt ester. An excess of DIPEA is utilized to ensure the C4-amine remains fully deprotonated and nucleophilic, counteracting the steric bulk of the C5-pyridine.

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the desired carboxylic acid (1.2 equiv.) and HATU (1.3 equiv.) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv.) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (1.0 equiv.) in one portion.

  • Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. The disappearance of the amine mass (m/z 175.1[M+H]+) and the appearance of the product mass validates successful coupling.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Self-Validating Purification: Wash the combined organic layers with 5% aqueous LiCl or copious amounts of brine (5x). Note: This step is critical and self-validating; it ensures the complete removal of DMF and water-soluble tetramethylurea byproducts from the HATU reagent, preventing streaking during chromatography. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: pH-Controlled Reductive Amination

Causality: The formation of the imine intermediate requires mild acidity. However, over-acidification will protonate the C5-pyridine. Using a strictly catalytic amount of acetic acid maintains the delicate pH balance. NaBH(OAc)₃ is selected because it selectively reduces the iminium ion without reducing the unreacted aldehyde.

  • Imine Formation: Dissolve the amine (1.0 equiv.) and the target aldehyde (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) (0.15 M). Add glacial acetic acid (0.1 equiv. only).

  • Internal Checkpoint: Stir at room temperature for 2–4 hours. Monitor by LC-MS to confirm the formation of the intermediate imine/iminium species. Do not add the reducing agent until >80% imine conversion is observed.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv.) portion-wise to control the mild exotherm. Stir at room temperature for 12–18 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted hydride. Extract with DCM (3x), dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol C: Catalytic Sulfonylation

Causality: Sulfonyl chlorides are relatively poor electrophiles. By using Pyridine as both a base and a co-solvent, it reacts with the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, driving the reaction past the steric hindrance of the C5-pyridine.

  • Preparation: Dissolve the amine (1.0 equiv.) in anhydrous DCM (0.2 M). Add anhydrous Pyridine (3.0 equiv.).

  • Addition: Cool the mixture to 0 °C using an ice bath. Add the sulfonyl chloride (1.2 equiv.) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (2x). Wash the organic layer with saturated aqueous CuSO₄ to remove excess pyridine (the aqueous layer will turn deep blue, validating pyridine removal). Dry over Na₂SO₄, concentrate, and purify.

Workflow Visualization

G SM 1-Methyl-5-(pyridin-4-yl) -1H-pyrazol-4-amine Amidation Amidation (R-COOH, HATU, DIPEA) SM->Amidation RedAmin Reductive Amination (R-CHO, NaBH(OAc)3) SM->RedAmin Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) SM->Sulfonylation Prod1 C4-Amide Derivative Amidation->Prod1 Prod2 C4-Secondary Amine RedAmin->Prod2 Prod3 C4-Sulfonamide Sulfonylation->Prod3

Figure 1: Divergent derivatization pathways for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine.

References

  • Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI (Molecules) URL: [Link]

  • Title: Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations Source: PubMed Central (PMC) URL: [Link]

Sources

Precision Monitoring of Pyrazole Amine Formation via Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thin Layer Chromatography (TLC) systems for monitoring pyrazole amine formation Content Type: Application Note & Protocol Guide

Executive Summary

Pyrazole amines are privileged scaffolds in medicinal chemistry, serving as critical intermediates for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their synthesis—often involving the condensation of hydrazines with 1,3-dicarbonyls or the reduction of nitropyrazoles—presents unique chromatographic challenges. The basicity of the amine moiety leads to severe "tailing" or "streaking" on standard acidic silica gel, obscuring resolution and making reaction monitoring difficult.

This guide provides a scientifically rigorous TLC system designed to neutralize silica acidity, sharpen amine bands, and provide definitive visualization of pyrazole formation.

Chemical Context & Polarity Logic

To successfully monitor this reaction, one must understand the polarity shift occurring on the plate.

The Reaction: Knorr Pyrazole Synthesis

The most common route involves the cyclocondensation of a hydrazine (Nucleophile) with a 1,3-dicarbonyl (Electrophile).[1][2]

  • Starting Material A (Hydrazine): Highly polar, basic, H-bond donor. (Low Rf, Streaks)

  • Starting Material B (1,3-Diketone): Less polar, often UV active (enol form). (High Rf)

  • Product (Pyrazole Amine): Aromatic, moderately polar (less than hydrazine), basic. (Medium Rf)

The Chromatographic Challenge: Silica gel (


) contains acidic silanol groups (

).[3] Basic amines (hydrazines and pyrazole products) protonate on the surface (

), forming strong ionic bonds that drag the compound, resulting in streaks rather than distinct spots.

TLC System Optimization

Stationary Phase Selection
  • Standard: Silica Gel 60

    
     on Aluminum or Glass backing.
    
  • Alternative (For acid-sensitive amines): Basic Alumina plates (Neutralizes interaction without modifiers).

Mobile Phase Engineering (The "Anti-Streak" System)

Standard solvents (Hexane/Ethyl Acetate) are insufficient for free amines. You must employ a Base Modifier .[4]

ComponentRoleRecommended Ratio
Non-Polar Carrier Bulk transport, controls RfHexane or Dichloromethane (DCM)
Polar Modulator Adjusts elution strengthEthyl Acetate (EtOAc) or Methanol (MeOH)
Base Modifier Deactivates Silanols Triethylamine (TEA) or

(1-2%)

Recommended Solvent Systems:

  • System A (General): Hexane : EtOAc : TEA (70 : 29 : 1)

    • Best for: Lipophilic pyrazoles formed from aryl hydrazines.

  • System B (Polar Products): DCM : MeOH :

    
     (90 : 9 : 1)
    
    • Best for: Highly polar amino-pyrazoles or small molecule products.

Visualization Strategy

A dual-mode visualization is required to confirm both the aromatic ring formation and the presence of the amine.

  • Primary: UV Absorption (254 nm) [5]

    • Pyrazoles are aromatic and will quench the green fluorescence of the

      
       indicator, appearing as dark purple spots.
      
  • Secondary: Ninhydrin Stain (Specific for Primary Amines)

    • Mechanism:[2][6] Reacts with free primary amines to form Ruhemann’s Purple.

    • Result: Hydrazines often turn brown/yellow; Pyrazole amines (if primary) turn distinct pink/red/purple.

Experimental Protocol: The "Co-Spot" Validation Method

Objective: Monitor the consumption of Phenylhydrazine and the formation of 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Step 1: Chamber Preparation
  • Select a glass TLC chamber with a tight-fitting lid.

  • Prepare 10 mL of System A (Hexane:EtOAc:TEA, 70:29:1).

  • Pour into chamber. Place a filter paper wick inside to saturate the atmosphere.

  • Critical: Allow to equilibrate for 5 minutes. Unsaturated chambers cause "smiling" wavefronts and uneven Rf values.

Step 2: Sample Preparation
  • Reference 1 (SM): Dissolve a micro-spatula tip of Phenylhydrazine in 0.5 mL EtOH.

  • Reaction Mix (RM): Take 20

    
     of reaction mixture; dilute into 0.5 mL EtOH.
    
  • Co-Spot (Co): Spot SM on top of RM to verify separation.

Step 3: Spotting & Elution
  • Mark a baseline 1.0 cm from the bottom of the plate with pencil (graphite).

  • Spot SM , Co , and RM using a micro-capillary. Keep spots <2 mm diameter.

  • Dry the spots (blow gently) to remove excess solvent.

  • Develop plate until solvent front is 1 cm from top.

Step 4: Visualization & Analysis[7][8]
  • Dry: Remove plate and dry with a heat gun to evaporate the TEA (TEA absorbs UV and smells; it must be removed).

  • UV Check: Circle dark spots under 254 nm UV lamp.

    • Observation: The Hydrazine SM should be low Rf. The Diketone SM (if visible) will be high Rf. The Product should appear in the middle.

  • Stain: Dip in Ninhydrin solution and heat with heat gun until colors develop.

    • Confirmation: The product spot should turn distinct pink/purple (if primary amine).

Visualizing the Workflow

TLC_Workflow cluster_vis Visualization Logic Start Reaction Mixture (Aliquot) Prep Dilute in EtOH (Sample Prep) Start->Prep Spot Spot on Silica Plate (SM | Co-Spot | Rxn) Prep->Spot Elute Elute in Chamber (Hex:EtOAc:TEA) Spot->Elute Capillary Action Dry Dry Plate (Remove TEA) Elute->Dry Vis Visualization Dry->Vis UV Dark Spot? (Aromatic System) Vis->UV 254 nm Stain Red/Pink Spot? (Primary Amine) Vis->Stain Ninhydrin

Figure 1: Step-by-step workflow for TLC monitoring of pyrazole synthesis, ensuring removal of base modifier before visualization.

Troubleshooting Guide

IssueDiagnosisCorrective Action
Streaking / Tailing Acidic silanols interacting with amine product.Increase TEA concentration to 2%. Ensure plate is fully dried before elution.[7]
"Ghost" Spots TEA not removed before UV visualization.TEA absorbs UV. Dry the plate thoroughly with a heat gun or in a vacuum oven before UV inspection.
No Separation Product and Hydrazine have similar polarity.Switch to DCM:MeOH system. The alcohol modifier often resolves polar amines better than EtOAc.
Fading Spots Pyrazoles can be volatile or light-sensitive.Mark UV spots immediately. Do not leave plate in iodine chamber too long.

References

  • Heller, S. T., & Natarajan, S. R. (2006).[6] "1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles." Organic Letters, 8(13), 2675–2678. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Streaking of Amines on Silica Gel Columns." BenchChem Application Notes. Link

  • Liverpool University Dept. of Chemistry. (n.d.). "TLC Stains and Visualization Methods." TLC Archives. Link

  • Goetzinger, A. C., & Mueller, T. J. J. (2024). "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation." Beilstein Journal of Organic Chemistry. Link

  • Reach Devices. (n.d.). "TLC Stains: Recipes and Procedures."[8][9][10] Reach Devices Tech Support. Link

Sources

Troubleshooting & Optimization

Resolving solubility issues of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine

Executive Summary

You are likely encountering precipitation issues with 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (hereafter referred to as MPPA ) when diluting from organic stock solutions into aqueous buffers (e.g., PBS, pH 7.4).

This guide addresses the physicochemical root cause—specifically the pKa mismatch between the pyridine moiety and physiological buffers—and provides validated protocols for both in vitro cellular assays and in vivo animal formulations.

Part 1: The Physicochemical Reality (The "Why")

To solve the solubility problem, we must first understand the molecule's behavior in solution. MPPA is a heteroaromatic system containing a pyridine ring and a pyrazole ring.

FeatureEstimated ValueImplication
Pyridine Nitrogen pKa ~5.2 – 5.4Critical: At pH < 5, this nitrogen is protonated (

), rendering the molecule soluble. At pH > 6 (including PBS at 7.4), it is neutral (

), leading to aggregation.
Exocyclic Amine pKa ~3.5 – 4.0Weakly basic; does not contribute significantly to solubility at physiological pH.
LogP (Lipophilicity) ~1.2 – 1.6Moderately lipophilic. The neutral form prefers hydrophobic environments (cell membranes or precipitation) over water.
Crystal Packing HighThe planar heteroaromatic rings facilitate strong

-

stacking, driving rapid precipitation (crash-out) once the molecule is neutral.

The Core Conflict: Standard biological buffers (pH 7.4) force MPPA into its neutral, insoluble state. You cannot "force" it into solution at this pH without cosolvents or carriers.

Part 2: Troubleshooting Guide (In Vitro / Cellular Assays)
Issue A: "My compound precipitates immediately upon adding DMSO stock to the media."

Diagnosis: This is "Solvent Shock." The rapid change in dielectric constant from DMSO (


) to Water (

) combined with the pH shift causes immediate nucleation.

Protocol: The "Step-Down" Serial Dilution Do not pipet high-concentration DMSO stock directly into the cell culture well.

  • Prepare Stock: Dissolve MPPA in anhydrous DMSO to 10–50 mM .

  • Intermediate Dilution (The Critical Step):

    • Dilute the stock 10-fold into pure DMSO or 50% PEG400/Water first to reach a working concentration (e.g., 1 mM).

    • Why? This ensures accuracy and prevents microprecipitation that occurs when pipetting small volumes of high-conc stock.

  • Final Dilution: Add the intermediate solution to the media while vortexing or swirling rapidly.

    • Target DMSO limit: Keep final DMSO concentration

      
       (v/v) to avoid cytotoxicity.
      
Issue B: "I need a higher concentration (>100 µM) in aqueous buffer."

Diagnosis: The intrinsic solubility of the neutral species is exceeded.

Protocol: In Situ Salt Formation (Acidification) Instead of neutral PBS, use a buffer system that accounts for the pyridine pKa.

  • Acidic Stock: Add 1.05 equivalents of HCl (1M) or Methanesulfonic Acid to your aqueous solution before adding the compound.

  • Buffer Choice: Use a Citrate or Acetate buffer (pH 5.0 – 5.5) if the assay tolerates it.

    • Note: Many kinase assays function well at pH 6.0–6.5. Check your enzyme's activity profile.

Part 3: In Vivo Formulation (Animal Studies)

For animal studies (IP/PO/IV), simple DMSO/Saline mixtures often fail, causing blockage in needles or precipitation in the peritoneum.

Recommended Vehicle: The "Gold Standard" Co-solvent System This formulation utilizes co-solvency and surfactants to maintain solubility.

Composition:

  • 5% DMSO (Solubilizer)

  • 40% PEG400 (Co-solvent)

  • 5% Tween 80 (Surfactant/Wetting Agent)

  • 50% Water (or Saline)

Preparation Protocol:

  • Dissolve MPPA completely in the calculated volume of DMSO (5% of total volume).

  • Add the PEG400 (40% of total) and Tween 80 (5% of total) to the DMSO solution. Vortex until clear.

    • Checkpoint: The solution must be clear here. If not, sonicate at 37°C.

  • Slowly add the Water/Saline (50% of total) dropwise while vortexing.

    • Why? Adding water too fast can cause "oiling out."

  • pH Check: If precipitation occurs, adjust pH to ~5.0 using dilute HCl.

Part 4: Visualizing the Workflow
Diagram 1: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityDecision Start Start: MPPA Solid Powder Stock Dissolve in DMSO (Stock 10-50 mM) Start->Stock AppCheck Application? Stock->AppCheck CellAssay Cellular Assay (In Vitro) AppCheck->CellAssay Cells InVivo Animal Study (In Vivo) AppCheck->InVivo Animals Dilution Direct addition to Media? CellAssay->Dilution Precip High Risk of Precipitation Dilution->Precip Yes StepDown Step-Down Protocol: 1. Dilute in DMSO/PEG 2. Add to Media Dilution->StepDown No (Recommended) Vehicle Select Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 InVivo->Vehicle Acidify Optional: Acidify (pH 4.5 - 5.5) Vehicle->Acidify If cloudy

Caption: Decision tree for selecting the appropriate formulation strategy based on experimental context.

Diagram 2: The pH-Solubility Mechanism

Understanding the protonation state of the pyridine ring is key to resolving solubility.

Protonation Acid Acidic pH (< 5.0) High Solubility Mech Pyridine Nitrogen Protonation (BH+) Acid->Mech Stabilizes Neutral Neutral pH (7.4) Low Solubility Agg Neutral Species (B) Pi-Stacking Aggregation Neutral->Agg Promotes Mech->Agg Deprotonation (Adding NaOH/PBS)

Caption: The mechanistic relationship between pH, pyridine protonation, and solubility.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol is less toxic than DMSO but has a lower boiling point (evaporation affects concentration) and lower solubilizing power for this specific class of rigid heterocycles. DMSO is preferred for stock stability.

Q2: My compound formed a "cloud" but then cleared up. Is it safe to use?

  • Answer: No. This is likely a supersaturated solution or a metastable state. Micro-crystals may still be present, which can cause false positives in enzymatic assays (via non-specific inhibition or "Pan-Assay Interference" - PAINS). Always filter (0.22 µm) or centrifuge before use if transient cloudiness occurred.

Q3: How stable is MPPA in DMSO?

  • Answer: Aminopyrazoles are generally stable in DMSO at -20°C for 6–12 months. Avoid repeated freeze-thaw cycles, which can introduce moisture. Water in DMSO promotes degradation and precipitation.

Q4: Is there a salt form I can synthesize to avoid this permanently?

  • Answer: Yes. If you have chemistry capabilities, converting MPPA to the Mesylate (Methanesulfonate) or Hydrochloride salt usually transforms it into a solid that dissolves instantly in water, although the pH of the final solution will still need monitoring.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted aminopyrazoles. Retrieved from

  • Chen, Y. S., et al. (2019). Integration of PEG 400 into a self-nanoemulsifying drug delivery system... Dove Medical Press. Retrieved from

  • Neves, B. J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation... Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from

  • Cheméo (2024). Chemical Properties of 1-methyl-5-aminopyrazole (Class Reference). Retrieved from

  • MDPI (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

Sources

Removing palladium impurities from 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Palladium Impurities from 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine Case ID: PD-REM-PYR-001 Support Level: Tier 3 (Senior Application Scientist)

The Challenge: The "Chelation Trap"

You are likely experiencing difficulty removing palladium (Pd) from 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine because the molecule itself acts as a potent ligand.

The structural motif contains two high-affinity binding sites:

  • The Pyridine Nitrogen: A classic monodentate ligand.

  • The Primary Amine (C4-NH₂): A strong sigma donor.

  • The "Pocket": The spatial arrangement between the pyrazole and pyridine rings allows for bidentate chelation, effectively "locking" the palladium into the product.

Standard aqueous washes or Celite filtrations often fail because the API-Pd affinity (


) exceeds the affinity of the wash media. To succeed, we must introduce a scavenger with a significantly higher binding constant (

) or alter the phase behavior of the Pd complex.

Decision Matrix: Selecting Your Protocol

Before proceeding, identify your current impurity level and available equipment. Use the logic flow below to select the correct protocol.

ScavengerSelection Start START: Initial Pd Level? HighPd > 1000 ppm (Dark/Black) Start->HighPd MedPd 100 - 1000 ppm (Brown/Tan) Start->MedPd LowPd < 100 ppm (Slight Color) Start->LowPd MethodC Method C: Activated Carbon + TMT (Aggressive) HighPd->MethodC Pre-treatment Solubility Is API soluble in THF/MeOH/DCM? MedPd->Solubility MethodA Method A: Silica-Supported Thiol/DMT (Best Balance) LowPd->MethodA Polishing Scale Scale > 100g? Solubility->Scale No (DMSO/DMF req) Solubility->MethodA Yes Scale->MethodA No (Time Sensitivity) MethodB Method B: NAC Extraction/Crystallization (Cost Effective) Scale->MethodB Yes (High Cost Sensitivity) MethodC->MedPd If Pd remains

Figure 1: Decision matrix for selecting the appropriate palladium removal strategy based on impurity load and process constraints.

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: High-value intermediates, final APIs, and rapid purification without aqueous workup. Mechanism: Functionalized silica beads (Thiol or Dimercaptotriazine) physically bind Pd. The API remains in solution, and the Pd-Silica is removed via filtration.

Recommended Scavengers
Scavenger TypeFunctional GroupTarget Pd SpeciesWhy for this API?
SiliaMetS® Thiol Propylthiol (-SH)Pd(0), Pd(II)Top Pick. Broad spectrum. High affinity (

in ppb range) overcomes the API's chelating effect [1].
SiliaMetS® DMT DimercaptotriazinePd(II)Excellent for Pd(OAc)₂ residues. The triazine ring mimics the API structure but binds Pd tighter [2].
SiliaMetS® Thiourea ThioureaPd(0), Pd(II)Good alternative if Thiol fails, but can sometimes bind polar amines non-specifically.
Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve the crude API in a compatible solvent (THF, MeOH, or Ethyl Acetate) at a concentration of 10–15 mL/g . Avoid DMF/DMSO if possible, as they compete for Pd coordination.

  • Loading: Add 4–8 equivalents of the scavenger (relative to the residual Pd content, not the API).

    • Note: If Pd content is unknown, start with 10% w/w relative to the API mass.

  • Incubation: Stir the slurry at 40–50°C for 4 hours .

    • Critical Step: Heat is required to overcome the activation energy of the Pd-API bond dissociation. Room temperature stirring is often insufficient for chelating APIs.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a tight Celite pad.

    • Visual Check: The silica beads should capture the color (turning black/brown), leaving the filtrate lighter.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained API.

Method B: Chelation-Extraction (N-Acetylcysteine)

Best for: Large-scale processes (>100g) where silica costs are prohibitive. Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand that out-competes the API for Pd, pulling it into the aqueous phase or preventing it from crystallizing with the product [3].

Protocol: NAC Wash
  • Preparation: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., 2-MeTHF, DCM, or Ethyl Acetate).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral (pH 7-8) using NaOH.

    • Why? At acidic pH, the pyridine in your API will protonate and partition into water. At neutral pH, the NAC thiol is active, and the API remains organic.

  • Extraction: Add the NAC solution (20 vol%) to the organic layer.

  • Heat & Stir: Heat to 40°C and stir vigorously for 1–2 hours .

    • Self-Validating Step: The aqueous layer often turns red/brown as the Pd-NAC complex forms.

  • Separation: Separate layers. Repeat if the aqueous layer is strongly colored.

  • Polishing: Wash the organic layer with dilute NaHCO₃ to remove residual NAC, then brine.

Method C: Activated Carbon (The "Nuclear" Option)

Best for: Grossly contaminated samples (>2000 ppm) prior to using Method A or B. Warning: High risk of yield loss (10–20%) due to non-specific adsorption of the polar API.

Protocol
  • Selection: Use Darco® KB-G or Ecosorb® C-941 . These are optimized for metal removal rather than just color.

  • Slurry: Add carbon (10–20 wt% relative to API) to the solution.

  • Stir: Stir at 50°C for 1 hour .

  • Filtration: Filter over a double pad of Celite.

    • Troubleshooting: If fine carbon passes through, use a 0.22 µm filter. Carbon fines in the final product will cause false positives in Pd testing.

Troubleshooting & FAQs

Q1: I used the Thiol scavenger, but my Pd levels are still ~500 ppm. Why?

Diagnosis: Steric hindrance or solvent competition. Fix:

  • Switch Solvents: If you are in DCM, switch to THF or MeOH. DCM is non-coordinating but poor at solvating the scavenger pores. MeOH swells the silica slightly, improving access.

  • Increase Temp: Increase temperature to near-reflux (60°C). The Pd-API bond is thermodynamically stable; you need kinetic energy to break it.

  • Switch Scavenger: Try SiliaMetS® DMT . The specific geometry of your Pd-Pyridine complex might be more accessible to the DMT ligand structure.

Q2: My product is turning yellow/brown after scavenger treatment.

Diagnosis: Oxidation of the amine or residual Pd nanoparticles. Fix:

  • If the color is from Pd nanoparticles (Pd(0)), silica scavengers might miss them if they aren't "molecular." Add a Celite filtration step before the scavenger treatment to remove bulk particulates.

  • If the amine is oxidizing, ensure all steps are performed under Nitrogen/Argon.

Q3: Can I just crystallize the product to remove Pd?

Risk: No.[1] Reason: Planar heterocycles like yours often co-crystallize with Palladium, effectively concentrating the impurity in the crystal lattice. Solution: If you must crystallize, add 5 wt% N-Acetylcysteine or TMT (Trimercaptotriazine) to the mother liquor during crystallization. This keeps the Pd soluble while the API precipitates [4].

Workflow Visualization

Workflow Crude Crude API (Pd > 1000 ppm) Dissolve Dissolve (THF/MeOH, 10 vol) Crude->Dissolve Filter1 Celite Filtration (Remove Pd Black) Dissolve->Filter1 Scavenge Add SiliaMetS Thiol (4-8 eq, 50°C, 4h) Filter1->Scavenge Filter2 Filter Scavenger Scavenge->Filter2 Test QC Check (Color/ICP-MS) Filter2->Test Final Pure API (< 20 ppm) Test->Final Pass Repeat Repeat with DMT or NAC Test->Repeat Fail Repeat->Scavenge Re-process

Figure 2: Standard Operating Procedure (SOP) workflow for batch-mode palladium scavenging.

References

  • SiliCycle Inc. (2020). SiliaMetS® Metal Scavengers Selection Guide. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • Rosso, V. W., et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[2][3][4] Organic Process Research & Development, 1(4), 311–314.[4]

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.

Sources

Identifying degradation products of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identifying degradation products of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine via LC-MS Ticket ID: #REQ-8829-PYR Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for the structural elucidation of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine . This molecule presents a classic "double-trouble" challenge in liquid chromatography-mass spectrometry (LC-MS): it contains a basic pyridine ring and a primary amine on a pyrazole core.

This guide is not a generic SOP. It is a troubleshooting framework designed to navigate the specific chemical behaviors of this scaffold—namely, its tendency toward N-oxidation, peak tailing due to silanol interactions, and isobaric interferences.

Module 1: Method Development Strategy

The Challenge: The pyridine nitrogen (pKa ~5.2) and the primary amine (pKa ~3-4 on pyrazoles) create a basic molecule that interacts strongly with residual silanols on C18 columns, leading to severe peak tailing.

Recommended Protocol: High pH Reverse Phase

We strongly recommend operating at pH 10 rather than the traditional acidic pH. At high pH, the basic nitrogens are deprotonated (neutral), increasing hydrophobicity and retention while eliminating silanol cation-exchange interactions.

Chromatographic Parameters:

ParameterSpecificationRationale
Column C18 Hybrid Particle (e.g., BEH C18), 1.7 µmHybrid particles resist dissolution at pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate (adj. to pH 10 with NH₄OH)Suppresses ionization of basic sites; improves peak shape.
Mobile Phase B Acetonitrile (100%)Standard organic modifier.
Gradient 5% B to 95% B over 10-15 minGeneral scouting gradient for polar degradants.
Detection UV (254 nm) + ESI(+) MSPyrazoles absorb well at 254 nm.
Workflow Visualization

MethodSelection Start Start Method Dev CheckpH Check pKa of Basic Centers (Pyridine & Amine) Start->CheckpH Decision Is pH > pKa + 2? CheckpH->Decision Acidic Acidic Method (pH 3) Formic Acid Decision->Acidic No (Standard) Basic High pH Method (pH 10) NH4OH/Bicarb Decision->Basic Yes (Recommended) ResultAcid Result: Protonated Species Risk: Peak Tailing Acidic->ResultAcid ResultBasic Result: Neutral Species Benefit: Sharp Peaks Basic->ResultBasic

Caption: Decision logic for selecting mobile phase pH based on the ionization state of the aminopyrazole scaffold.

Module 2: Forced Degradation Protocols

To identify impurities, you must first generate them. Do not rely on generic "stress testing." This molecule has specific susceptibilities.

Targeted Stress Conditions
Stress TypeConditionTarget Degradant (DP)Mechanism
Oxidation 3% H₂O₂ at RT (2-24 hrs)N-Oxides (+16 Da)Electrophilic attack on Pyridine N or Amine N.
Acid Hydrolysis 0.1 N HCl, 60°CDeamination (-17 Da)Hydrolysis of primary amine (slow on pyrazoles).
Photostability 1.2 million lux hoursRing Opening Radical mechanisms attacking the pyrazole core.
Thermal 60°C Dry HeatDimerization Condensation of amines (formation of azo/hydrazo dimers).

Critical Note: The Pyridine N-oxide is the most likely degradant (DP1). The primary amine is less nucleophilic due to the electron-withdrawing pyrazole ring, but can still form hydroxylamines (DP2) under harsh conditions.

Module 3: MS Interpretation & Structure Elucidation

The Challenge: Differentiating between Hydroxylation (C-OH) and N-Oxidation (N-O). Both result in a mass shift of +15.9949 Da.

Differentiation Logic
  • Retention Time: N-oxides are highly polar and typically elute earlier than the parent in Reverse Phase. Hydroxylated C-analogs elute later than N-oxides.

  • MS/MS Fragmentation:

    • N-Oxides: Show a characteristic loss of 16 Da (Oxygen radical) or 17 Da (OH radical) from the parent ion.

    • Hydroxylation: Typically shows loss of 18 Da (H₂O) or CO (28 Da) if on a ring.

Degradation Pathway Identification Tree

DegradationID Parent Parent Molecule [M+H]+ Shift16 Mass Shift +16 Da (Oxidation) Parent->Shift16 MSMS Perform MS/MS Shift16->MSMS Loss16 Loss of 16 Da (-O) MSMS->Loss16 Characteristic Loss18 Loss of 18 Da (-H2O) MSMS->Loss18 Characteristic NOxide N-Oxide (Pyridine-N-O or Amine-N-O) Loss16->NOxide Hydroxyl C-Hydroxylation (Ring Oxidation) Loss18->Hydroxyl

Caption: MS/MS logic flow for distinguishing between N-Oxides and Hydroxylated degradants based on neutral loss patterns.

Module 4: Troubleshooting & FAQs

Q1: I see a peak at +42 Da relative to the parent. Is this a degradation product?

Answer: Likely no . This is often an artifact of sample preparation . If you are using Acetonitrile as a diluent or mobile phase, primary amines can react with Acetonitrile under basic conditions or high heat to form acetamides (+42 Da).

  • Validation: Repeat the prep using Methanol. If the peak disappears, it was a solvent artifact.

Q2: My N-oxide peak is splitting into two. Why?

Answer: You likely have isomers . Oxidation can occur at:

  • The Pyridine Nitrogen (Most stable, major product).

  • The Primary Amine Nitrogen (Less stable).

  • The Pyrazole Nitrogen (Unlikely due to steric/electronic hindrance). Solution: Use a Phenyl-Hexyl column or lower the flow rate to separate these isomers. The Pyridine N-oxide usually elutes first due to higher polarity.

Q3: Why is the mass balance low (Sum of impurities + Parent < 90%)?

Answer:

  • Non-ionizable Degradants: If the degradation breaks the pyridine ring, the resulting fragments may not ionize well in ESI(+). Switch to ESI(-) or use a CAD/ELSD detector.

  • Precipitation: Oxidative oligomers (azo dimers) are often highly insoluble. Check your filter frit or vial bottom for precipitate.

Q4: How do I confirm the Pyridine N-oxide specifically?

Answer: Look for the "diagnostic" fragment.[1]

  • Parent MS/MS usually yields a Pyridine fragment (m/z ~78-79).

  • Pyridine N-oxide MS/MS will yield a fragment at m/z ~94-95 (Pyridine+O) before losing the oxygen.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5] International Council for Harmonisation.[3][4] Available at: [Link]

  • Ma, B., et al. (2006). Characterization of N-oxide metabolites by liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition.
  • Reddy, G. V. R., et al. (2010).[6] Identification of Degradation Products in Aripiprazole Tablets by LC-QToF Mass Spectrometry. European Journal of Chemistry.[6][7] (Demonstrates fragmentation of similar nitrogen-heterocycle drugs). Available at: [Link]

Sources

Technical Support Center: Scaling Up 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals transitioning the synthesis of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine from discovery-scale (milligrams) to manufacturing-scale (kilograms).

Below, you will find our authoritative troubleshooting guides, process workflows, and self-validating experimental protocols designed to ensure high yields, exceptional safety, and regulatory compliance.

Process Workflow: Route Selection

G A 1-(Pyridin-4-yl) Enaminone B Methylhydrazine Cyclization A->B C 1-Methyl-5-(pyridin-4-yl) -1H-pyrazole B->C D_trad Nitration (HNO3/H2SO4) C->D_trad Traditional Route D_mod Bromination (NBS) C->D_mod Modern Scale-Up E_trad 4-Nitro Intermediate D_trad->E_trad F_trad Reduction (H2, Pd/C) E_trad->F_trad H 1-Methyl-5-(pyridin-4-yl) -1H-pyrazol-4-amine F_trad->H Yield: ~45%, High Risk E_mod 4-Bromo Intermediate D_mod->E_mod F_mod Cu-Catalyzed Amidation E_mod->F_mod G_mod Acidic Hydrolysis (HCl) F_mod->G_mod G_mod->H Yield: >60%, Safer

Synthetic workflow comparing traditional and modern scalable routes for the target aminopyrazole.

Troubleshooting Guides & FAQs

Module 1: Regioselective Core Assembly

Q: During the initial pyrazole cyclization, we are observing a poor ratio of the desired 1,5-isomer to the unwanted 1,3-isomer. How can we correct this causality at scale? A: This is a classic electrophilic differentiation issue. If you are condensing 1-(pyridin-4-yl)propane-1,3-dione with methylhydrazine, both carbonyl carbons are highly electrophilic, leading to a mixture of regioisomers. The Solution: Transition your starting material to an enaminone precursor, such as 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one. The electron-donating dimethylamino group significantly reduces the electrophilicity of its adjacent carbon. This electronic bias directs the more nucleophilic terminal nitrogen (NH2) of methylhydrazine to attack the ketone carbonyl first, strongly and predictably favoring the formation of the 1,5-disubstituted pyrazole core[1].

Module 2: The Modern Scale-Up Route (Halogenation & Amidation)

Q: The traditional nitration/reduction sequence is causing thermal runaway risks and generating genotoxic impurities (GTIs). What is the recommended scalable alternative? A: Nitration relies on highly energetic reagents (HNO3/H2SO4) prone to severe exotherms. Furthermore, the subsequent reduction of the nitro group inherently generates nitroso and hydroxylamine intermediates, which are known GTIs and require specialized high-pressure hydrogenation equipment. The Solution: Adopt the Copper-Catalyzed Aryl Amidation route[2]. First, brominate the 4-position using N-Bromosuccinimide (NBS) under mild conditions. Next, couple the highly stable 4-bromo intermediate with acetamide (acting as an ammonia surrogate) using a CuI catalyst, followed by acidic hydrolysis. This completely bypasses energetic intermediates and eliminates the risk of GTIs[2].

Q: During the Cu-catalyzed amidation of the 4-bromo intermediate, we are tracking high levels of a dimeric impurity. How do we suppress this? A: Dimerization (the formation of a bis-pyrazole secondary amine) occurs when the newly formed primary amide or amine product competes with acetamide for the Cu-oxidative addition complex. This causality is driven by localized acetamide depletion or premature hydrolysis. The Solution: Ensure a stoichiometric excess of acetamide (2.5–3.0 equiv) and optimize reactor agitation. Maintain strict anhydrous conditions during the coupling phase, as trace water will hydrolyze the acetamide, increasing the nucleophilicity of the intermediate and promoting dimer formation[2].

Module 3: Downstream Processing & Catalyst Removal

Q: How do we efficiently remove residual copper (< 10 ppm) from the final API without resorting to complex and expensive chromatography? A: Copper strongly coordinates with both the pyridyl and aminopyrazole nitrogens of your product. The Solution: Perform the final acidic hydrolysis using concentrated HCl in 1-butanol at 85 °C. By distilling the mixture to a highly specific water content (Karl Fischer titration ~3.0% w/w) and cooling, the product crystallizes cleanly as the mono-hydrochloride salt. The highly soluble copper chloride salts are rejected entirely into the 1-butanol mother liquor, consistently yielding residual Cu levels < 10 ppm[2].

Quantitative Data Presentation

MetricTraditional Nitration/ReductionCu-Catalyzed Amidation (Modern Route)
Overall Yield (from Pyrazole) 40% – 45%> 60%
Key Process Hazards Thermal runaway, High-pressure H2Mild exotherm during bromination
Impurity Profile Nitroso/Hydroxylamine (Genotoxic)Dimeric bis-pyrazole (Non-genotoxic)
Residual Metal Target Palladium (< 10 ppm)Copper (< 10 ppm)
Specialized Equipment High-pressure hydrogenation reactorStandard glass-lined reactor

Experimental Protocols

Standard Operating Procedure: Telescoped Cu-Catalyzed Amidation and Hydrolysis

This protocol utilizes a self-validating system with built-in analytical holds to ensure process safety and product integrity.

Phase 1: Cu-Catalyzed Amidation

  • Reactor Charging: To a dry, glass-lined reactor, charge 4-bromo-1-methyl-5-(pyridin-4-yl)-1H-pyrazole (1.0 equiv), acetamide (2.5 equiv), K2CO3 (2.0 equiv), and CuI (0.05 equiv). Add anhydrous toluene (5 L/kg).

  • Atmosphere Validation: Purge the reactor with N2. Self-Validation: O2 sensor must read < 100 ppm to prevent catalyst oxidation.

  • Ligand Addition & Heating: Add N,N'-dimethylethylenediamine (DMEDA) (0.1 equiv). Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Reaction Validation (Hold Point): Pull a sample for HPLC analysis. Proceed only if starting material is < 1.0% and the dimeric impurity is < 4.0%.

  • Workup: Cool to 40 °C, add water, and wash the organic layer with dilute aqueous ammonia to remove the bulk of the copper catalyst. Phase separate and retain the organic layer.

Phase 2: Acidic Hydrolysis & Crystallization 6. Solvent Swap & Hydrolysis: Add 1-butanol (4 L/kg) to the organic layer, followed by 37% aqueous HCl (1.1 equiv). Heat the mixture to 85 °C until the amide intermediate is fully consumed (verify via HPLC). 7. Distillation Validation (Critical Hold Point): Perform a constant volume distillation (atmospheric distillation with continual addition of 1-butanol) to remove excess water. Self-Validation: Pull samples for Karl Fischer (KF) titration. Stop the distillation strictly when the KF reads between 2.8% and 3.2% w/w . (Note: Falling below 2.8% causes product crusting on reactor walls; exceeding 3.2% prevents adequate Cu rejection). 8. Isolation: Cool the mixture to 20 °C at a rate of 10 °C/hour. Filter the resulting slurry, wash the cake with cold 1-butanol, and dry under vacuum at 50 °C to afford 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine hydrochloride.

References

  • Baldwin, A. F., Caporello, M. A., Chen, G., Goetz, A. E., Hu, W., Jin, C., Knopf, K. M., Li, Z., Lu, C. V., Monfette, S., Puchlopek-Dermenci, A. L. A., & Shi, F. (2021). "Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation." Organic Process Research & Development.[Link]

  • Roy, S., Chatterjee, R., Kisan, P., & Rambabu, D. (2024). "Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine." Tetrahedron Letters.[Link]

Sources

Validation & Comparative

1H NMR spectral analysis and assignment for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the 1H NMR Spectral Analysis and Assignment: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine vs. Regioisomeric Alternatives

As a Senior Application Scientist, one of the most persistent challenges in heterocyclic drug discovery is the unambiguous structural elucidation of substituted pyrazoles. The alkylation of pyrazole scaffolds frequently yields a mixture of regioisomers—specifically, 1,3-disubstituted and 1,5-disubstituted variants. Because these isomers possess identical molecular weights and nearly indistinguishable polarities, standard LC-MS and chromatographic techniques are insufficient for definitive identification.

This guide objectively compares the analytical NMR characteristics of 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine (the Target) against its primary synthetic alternative, 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-4-amine (the Regioisomer). By leveraging 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating protocol to definitively lock the structural assignment [1].

Comparative 1H NMR Data Analysis

To differentiate the target from its regioisomer, we must analyze the chemical shifts (δ, ppm), multiplicity, and integration of the proton signals. The table below summarizes the expected 1H NMR quantitative data for both compounds when acquired in DMSO-d6.

Proton AssignmentTarget: 1,5-Regioisomer Shift (ppm)Alternative: 1,3-Regioisomer Shift (ppm)MultiplicityIntegration
N-CH₃ (Position 1) ~3.65~3.85Singlet (s)3H
Pyrazole Ring C-H ~7.35 (C3-H)~7.58 (C5-H)Singlet (s)1H
Pyridine H-3, H-5 ~7.42~7.75Doublet of doublets (dd)2H
Pyridine H-2, H-6 ~8.65~8.55Doublet of doublets (dd)2H
Amine (-NH₂) ~4.62~4.55Broad singlet (br s)2H

Note: Chemical shifts are referenced to the residual solvent peak of DMSO-d6 (2.50 ppm).

Mechanistic Causality in Chemical Shifts

Listing chemical shifts is merely observation; understanding the physical chemistry driving these shifts is where true analytical expertise lies. The differentiation between these two regioisomers relies on two primary causal mechanisms:

The Anisotropic Shielding Effect (The N-CH₃ Diagnostic) In the 1,5-regioisomer, the bulky pyridin-4-yl group at the C5 position sterically clashes with the adjacent N1-methyl group. To relieve this steric strain, the pyridine ring is forced out of coplanarity with the pyrazole core. Consequently, the N-methyl protons are forced into the shielding cone (diamagnetic anisotropy) of the pyridine's π-electron cloud. This shielding effect drives the N-CH₃ signal significantly upfield to ~3.65 ppm [2]. Conversely, in the 1,3-regioisomer, the N-methyl group is adjacent to a small proton (C5-H). Without steric clash, no anisotropic shielding occurs, and the N-CH₃ resonates at a standard, more deshielded position of ~3.85 ppm .

Conjugation and Deshielding (The Pyridine H-3/H-5 Diagnostic) Because the 1,3-regioisomer lacks the aforementioned steric hindrance, its pyridine and pyrazole rings can adopt a highly coplanar conformation. This maximizes π-conjugation across the two ring systems, withdrawing electron density and deshielding the pyridine H-3 and H-5 protons, pushing them downfield to ~7.75 ppm . In the twisted 1,5-regioisomer, this extended conjugation is broken, leaving the H-3/H-5 protons more shielded at ~7.42 ppm .

Experimental Protocol: A Self-Validating NMR System

To ensure absolute trustworthiness in your structural assignment, a single 1D NMR spectrum should never be relied upon in isolation. The following step-by-step methodology utilizes 2D NMR to create a self-validating analytical system.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the highly purified analyte in 0.6 mL of anhydrous DMSO-d6.

  • Causality: DMSO-d6 is explicitly chosen over CDCl3 because its strong hydrogen-bonding capability slows down the proton exchange rate of the C4-NH₂ group. This prevents the amine signal from broadening into the baseline, allowing for a distinct, quantifiable broad singlet.

Step 2: 1D 1H NMR Acquisition

  • Action: Acquire the spectrum at 298 K using a 400 MHz or 500 MHz spectrometer (16–64 scans, relaxation delay D1 = 2.0 s).

  • Validation Check: Identify the N-CH₃ singlet. A shift < 3.70 ppm is your first indicator of the 1,5-isomer.

Step 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Action: Acquire a NOESY spectrum to map spatial proximities (< 5 Å).

  • Causality: NOESY bypasses chemical bonds and looks purely at 3D space. If the compound is the 1,5-isomer, the N-CH₃ protons are spatially adjacent to the Pyridine H-3/H-5 protons. If it is the 1,3-isomer, the N-CH₃ is spatially adjacent to the Pyrazole C5-H.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Action: Acquire an HMBC spectrum to map long-range (²J and ³J) carbon-proton couplings.

  • Causality: HMBC locks the carbon skeleton. Trace the ³J_CH correlation from the N-CH₃ protons. In the 1,5-isomer, the correlation will hit a quaternary carbon (C5, ~135 ppm). In the 1,3-isomer, it will correlate to a tertiary carbon (C5-H, ~125 ppm), which can be orthogonally verified by checking for an HSQC cross-peak [3].

2D NMR Validation Workflow Visualization

The following diagram illustrates the logical flow of the self-validating 2D NMR protocol used to lock the regioisomeric assignment.

2D NMR logic workflow for distinguishing pyrazole regioisomers.

References

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: International Journal of Molecular Sciences (PMC) URL: [Link]

  • Title: Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors Source: Molecules (PMC) URL: [Link]

  • Title: Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres Source: Inorganica Chimica Acta URL: [Link]

Mass spectrometry fragmentation patterns of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Introduction: The Role of Mass Spectrometry in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, mass spectrometry (MS) has emerged as an indispensable analytical tool.[1] Its remarkable precision in dissecting complex mixtures and identifying chemical constituents makes it a cornerstone technology, guiding the journey from a promising molecule to a viable therapeutic agent.[1][2] The ability to elucidate molecular structures, identify metabolites, and quantify compounds with high sensitivity and selectivity is crucial for ensuring the safety and efficacy of new chemical entities (NCEs).[3][4][5]

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine , a heterocyclic amine of interest to researchers in medicinal chemistry. Understanding the fragmentation behavior of such molecules under tandem mass spectrometry (MS/MS) conditions is vital for their unambiguous identification in complex matrices, such as during metabolite profiling or reaction monitoring.[4][5] As a senior application scientist, this document aims to synthesize foundational principles with practical, field-proven insights to provide a robust framework for the structural characterization of this compound and its analogues.

Experimental Design: A Self-Validating Protocol for Fragmentation Analysis

To reliably characterize the fragmentation of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine, a well-designed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is paramount. The choices made in this workflow are causally linked to ensure data of the highest quality and integrity.

Workflow for Small Molecule Fragmentation Analysis

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Ionization cluster_3 MS Analysis cluster_4 Data Analysis Prep Dissolve sample in Mobile Phase A/B LC Reverse-Phase HPLC (e.g., C18 column) Prep->LC Injection ESI Electrospray Ionization (ESI) Positive Ion Mode LC->ESI Elution MS1 MS1: Full Scan (Precursor Ion Selection) ESI->MS1 Ion Transfer CID Collision-Induced Dissociation (CID) (Fragmentation) MS1->CID Isolation of [M+H]+ MS2 MS2: Product Ion Scan (Fragment Detection) CID->MS2 Fragment Ion Transfer Analysis Spectrum Interpretation & Fragmentation Pathway Mapping MS2->Analysis Data Acquisition G cluster_secondary Secondary Fragments M_H [M+H]⁺ m/z 187.1 frag_170 m/z 170.1 M_H->frag_170 - NH₃ frag_160 m/z 160.1 M_H->frag_160 - HCN frag_110 m/z 110.1 M_H->frag_110 - C₅H₄N• frag_79 m/z 79.0 M_H->frag_79 - C₅H₅N₃• frag_133 m/z 133.1 frag_160->frag_133 - HCN frag_83 m/z 83.1 frag_110->frag_83 - HCN frag_52 m/z 52.0 frag_79->frag_52 - HCN

Caption: Predicted fragmentation pathways for [M+H]⁺ of the target compound.

Summary of Predicted Fragments
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
187.1170.1NH₃ (17.0)1-Methyl-5-(pyridin-4-yl)-1H-pyrazole
187.1160.1HCN (27.0)Fragment from ring cleavage
187.1110.1C₅H₅N (79.0)Protonated 1-methyl-1H-pyrazol-4-amine
187.179.0C₄H₆N₃ (108.1)Protonated Pyridine
160.1133.1HCN (27.0)Secondary fragment
110.183.1HCN (27.0)Secondary fragment from pyrazole ring

Comparison with Alternative Analytical Techniques

While MS/MS is a powerful tool for structural elucidation, it is often used in conjunction with other techniques to provide a complete and unambiguous characterization of a novel compound.

TechniqueSample RequirementInformation ProvidedKey Advantage
Mass Spectrometry (MS) Picogram to NanogramMolecular weight, elemental composition (HRMS), structural fragments (MS/MS). [2][3]High sensitivity, speed, and compatibility with chromatography for mixture analysis. [6]
NMR Spectroscopy Microgram to Milligram (pure)Complete 3D structure, connectivity, stereochemistry. [7][8][9]Unambiguous structure determination without fragmentation. [7][10]
X-ray Crystallography Single crystal of sufficient size and quality. [11]Absolute atomic arrangement in 3D space. [12][13]Provides the definitive solid-state structure. [12][14]

Integrated Workflow for Structural Elucidation

G Unknown Unknown Compound LCMS LC-MS Analysis Unknown->LCMS HRMS HRMS (Formula Determination) LCMS->HRMS MSMS MS/MS (Fragmentation) LCMS->MSMS Hypothesis Propose Structure(s) HRMS->Hypothesis MSMS->Hypothesis NMR NMR Spectroscopy (1D & 2D) Hypothesis->NMR Xray X-ray Crystallography (Optional, for absolute confirmation) Hypothesis->Xray if crystal available Confirm Confirm Connectivity & Stereochemistry NMR->Confirm Final Final Structure Confirm->Final Xray->Final

Caption: An integrated workflow for definitive small molecule identification.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Data Acquisition
  • Sample Preparation: Dissolve 1 mg of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine in 1 mL of 50:50 acetonitrile:water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 1 µg/mL using the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan m/z range 50-500 to find the [M+H]⁺ ion.

    • MS2 Product Ion Scan: Isolate the precursor ion at m/z 187.1 and apply a range of collision energies (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

Protocol 2: Data Analysis and Interpretation
  • Identify the Precursor Ion: Extract the mass spectrum for the chromatographic peak corresponding to the target compound and confirm the m/z of the protonated molecule (187.1).

  • Analyze the Product Ion Spectrum: Examine the MS/MS spectrum to identify the major fragment ions.

  • Calculate Neutral Losses: For each fragment, calculate the mass difference from the precursor ion. This corresponds to the neutral molecule or radical lost during fragmentation.

  • Propose Fragment Structures: Based on the neutral losses and known chemical principles of fragmentation for pyrazoles and pyridines, assign putative structures to the observed fragment ions.

  • Map Pathways: Construct a fragmentation map (as shown above) to visualize the relationships between the precursor and its product ions.

Conclusion

The structural elucidation of novel heterocyclic compounds like 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is a critical task in drug development. This guide provides a detailed, predictive framework for understanding its fragmentation behavior using tandem mass spectrometry. By employing a systematic LC-MS/MS approach with ESI and CID, researchers can expect to observe characteristic fragmentation pathways, including the loss of small neutrals like ammonia and hydrogen cyanide, as well as cleavages that are diagnostic of the core pyrazole and pyridine structures. While MS/MS provides invaluable structural clues with exceptional sensitivity, a truly validated identification often relies on the synergistic use of complementary techniques like NMR and X-ray crystallography. This integrated approach ensures the highest level of scientific rigor and confidence in structural assignments.

References

  • Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (URL: )
  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. (URL: )
  • Electrospray Ioniz
  • Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences. (URL: )
  • Identification of Drug Metabolites via Mass Spectrometry - Rusling Research Group. (URL: )
  • Small molecule crystallography - Excillum. (URL: )
  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC. (URL: [Link])

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (URL: [Link])

  • Collision-induced dissociation - Wikipedia. (URL: [Link])

  • Structure Elucidation and NMR - Hypha Discovery. (URL: [Link])

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - Omics. (URL: [Link])

  • Small Molecule X-ray Crystallography | High-Resolution Structure Determination for Industry. (URL: [Link])

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC. (URL: [Link])

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (URL: [Link])

  • Identification of small molecules using accurate mass MS/MS search - PMC. (URL: [Link])

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (URL: [Link])

  • Tandem mass spectrometry - Wikipedia. (URL: [Link])

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. (URL: [Link])

  • Electrospray Ionization - MASONACO. (URL: [Link])

  • Mass Spectrometry analysis of Small molecules. (URL: [Link])

  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (URL: [Link])

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (URL: [Link])

  • Machine Learning in Small-Molecule Mass Spectrometry - Annual Reviews. (URL: [Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (URL: [Link])

  • Electrospray ionization - Wikipedia. (URL: [Link])

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC. (URL: [Link])

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (URL: [Link])

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - MDPI. (URL: [Link])

  • Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine - PMC. (URL: [Link])

  • Predicting collision-induced dissociation mass spectra: Understanding the role of the mobile proton in small molecule fragmentation | Request PDF - ResearchGate. (URL: [Link])

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (URL: [Link])

  • Collision‐induced dissociation studies of protonated alcohol and alcohol—water clusters by atmospheric pressure ionization tandem mass spectrometry. 1 Methanol - Penn State Research Database. (URL: [Link])

  • Scheme for fragmentation of 3(5)-alkyl(aril)-5(3)-pyridine-4-yl-4-amino-1Н-pyrazoles. (URL: [Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (URL: [Link])

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS - JEOL. (URL: [Link])

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

  • mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready. (URL: [Link])

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (URL: [Link])

  • 11.8: Fragmentation Patterns in Mass Spectrometry - Chemistry LibreTexts. (URL: [Link])

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS) - EAG Laboratories. (URL: [Link])

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL: [Link])

  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect - PMC. (URL: [Link])

Sources

Comparative Guide: IC50 Profiling of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine Scaffolds Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern targeted oncology and immunology, the 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine motif has emerged as a privileged, high-efficiency pharmacophore. While rarely deployed as a standalone therapeutic due to fragment-level potency, this specific chemical core serves as a foundational hinge-binding scaffold in the rational design of ATP-competitive kinase inhibitors.

The structural causality behind its success lies in its dual-interaction capability within the kinase ATP-binding pocket. The pyridine nitrogen acts as a critical hydrogen bond acceptor, while the primary amine on the pyrazole ring serves as a hydrogen bond donor. This allows the scaffold to form tight, highly specific interactions with the backbone NH and C=O of hinge region residues (such as Gly605 or Cys604 in MPS1 kinases)[1]. By anchoring the molecule securely in the hinge region, medicinal chemists can functionalize the periphery to achieve nanomolar IC50 values against challenging targets like FLT3-ITD, MPS1, and IRAK4[2],[3].

Below, we objectively compare the biochemical performance of advanced inhibitors harboring this pyrazol-amine core against industry-standard reference drugs.

Pathway Intervention Visualization

To understand the biochemical impact of this scaffold, it is essential to map its intervention point. The diagram below illustrates how ATP-competitive inhibition by the pyrazol-amine core halts downstream oncogenic signaling.

Signaling_Pathway Ligand Oncogenic Signal (e.g., FLT3 Ligand) Kinase Target Kinase (FLT3-ITD / MPS1) Ligand->Kinase Activation Downstream1 STAT5 / AKT Pathway Kinase->Downstream1 Phosphorylation (FLT3) Downstream2 Spindle Assembly Checkpoint Kinase->Downstream2 Phosphorylation (MPS1) Inhibitor 1-Methyl-5-(pyridin-4-YL)- 1H-pyrazol-4-amine Inhibitor->Kinase ATP-Competitive Inhibition Outcome Tumor Cell Proliferation & Survival Downstream1->Outcome Transcription Downstream2->Outcome Mitotic Progression

Fig 1. Mechanistic intervention of the pyrazol-amine scaffold in oncogenic kinase signaling.

Comparative IC50 Data Analysis

The following table synthesizes quantitative IC50 data, comparing derivatives optimized from the 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine core against widely accepted standard inhibitors.

Kinase TargetInhibitor Class / CompoundIC50 (nM)Mechanistic Notes & Clinical Context
FLT3-ITD Pyrazol-Amine Derivative 1.5 Forms dual H-bonds to the FLT3 hinge region; overcomes D835Y resistance[2].
Gilteritinib (Standard)1.8Type I inhibitor; FDA-approved for relapsed/refractory AML.
Midostaurin (Standard)11.0Multi-kinase inhibitor; FDA-approved but limited by off-target toxicity.
MPS1 (TTK) Pyrazol-Amine Derivative 4.2 Covalently or reversibly targets the poorly conserved Cys604 in the hinge[1].
Reversine (Standard)2.8Reversible ATP-competitive inhibitor; widely used in in vitro models.
NMS-P715 (Standard)48.0Highly selective MPS1 inhibitor; established preclinical baseline.
IRAK4 Pyrazol-Amine Derivative 110.0 High ligand binding efficiency (LBE); optimized for cell permeability[3].
PF-06650833 (Standard)2.4Advanced clinical candidate for inflammatory diseases.

Data Interpretation: The pyrazol-amine scaffold demonstrates highly competitive, single-digit nanomolar potency against FLT3 and MPS1, matching or outperforming established clinical standards like Midostaurin and NMS-P715.

Experimental Protocols: Self-Validating Kinase Assays

As a standard in drug development, IC50 values must be derived from robust, self-validating biochemical assays. Why choose ADP-Glo over radiometric (33P-ATP) or TR-FRET assays? Heterocyclic compounds containing pyridines and pyrazoles frequently exhibit auto-fluorescence, which can artificially skew TR-FRET readouts. ADP-Glo circumvents this by utilizing a luminescent readout that measures ATP consumption directly, providing a universal, interference-free platform.

Step-by-Step ADP-Glo Methodology

Assay_Workflow S1 1. Compound Dilution (10-point curve in DMSO) S2 2. Kinase Reaction (Enzyme + Substrate + ATP) S1->S2 S3 3. Incubation (60 min at 25°C) S2->S3 S4 4. ADP-Glo Addition (Deplete unreacted ATP) S3->S4 S5 5. Kinase Detection (Convert ADP to ATP -> Light) S4->S5 S6 6. Data Analysis (4-PL IC50 Calculation) S5->S6

Fig 2. Step-by-step workflow for the ADP-Glo luminescent kinase assay used for IC50 determination.

1. Compound Preparation & Serial Dilution

  • Prepare a 10 mM stock of the inhibitor in 100% anhydrous DMSO.

  • Causality Insight: Execute a 10-point, 1:3 serial dilution. A 1:3 ratio is mathematically optimal to provide a broad 4-log concentration range. This ensures the capture of both the upper and lower asymptotes of the dose-response curve, which is mandatory for an accurate 4-parameter logistic (4-PL) curve fit.

2. Kinase Reaction Assembly & Pre-Incubation

  • Transfer 100 nL of the diluted compound to a 384-well low-volume white microplate.

  • Add 5 µL of the Kinase/Substrate mixture (e.g., FLT3 or MPS1).

  • Trustworthiness Check: Maintain a final DMSO concentration strictly at

    
     1% (v/v). Higher DMSO levels induce protein unfolding, leading to artificially depressed IC50 values.
    
  • Causality Insight: Incubate the enzyme-inhibitor mixture for 30 minutes at 25°C before adding ATP. This pre-incubation accounts for the slow-binding kinetics common to highly potent ATP-competitive inhibitors.

3. Reaction Initiation & Termination

  • Add 5 µL of ATP to initiate the reaction. Crucial: The ATP concentration must be set at the specific

    
     value for the target kinase to ensure the calculated IC50 is an accurate reflection of the inhibitor's 
    
    
    
    .
  • Incubate for 60 minutes, then add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation).

4. Luminescence Detection & Assay Validation

  • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP. Read the resulting luminescence on a microplate reader.

  • Self-Validation System: Calculate the Z'-factor for every plate using positive (DMSO only) and negative (no enzyme) controls. The data is only deemed trustworthy and released for IC50 calculation if the Z' > 0.6 , proving a robust dynamic range and minimal assay noise.

References

To ensure authoritative grounding and scientific integrity, the mechanistic claims and baseline data in this guide are supported by the following peer-reviewed literature:

  • Title: N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y Source: NIH / National Library of Medicine URL: 2

  • Title: N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI (Molbank) URL: 1

  • Title: Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 Source: ACS Medicinal Chemistry Letters URL: 3

Sources

Purity assessment of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of pharmaceutical intermediates requires moving beyond routine assays to establish absolute structural and quantitative confidence. As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks where traditional purity assays fall short. 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is a prime example. Featuring a highly polar pyrazole core, a basic pyridine moiety, and a primary amine, this compound presents significant analytical challenges.

Relying solely on High-Performance Liquid Chromatography (HPLC) for this nitrogen-rich heterocycle introduces risks such as peak tailing, unpredictable retention on reversed-phase columns, and an inability to detect non-chromophoric impurities. To establish absolute confidence, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the definitive orthogonal standard. qNMR is a primary analytical method that provides a direct measurement of analyte concentration based on the fundamental proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the molecule[1].

Here is a comprehensive, self-validating guide comparing qNMR against traditional alternatives for the purity assessment of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine.

The Orthogonal Approach: Causality in Method Selection

Orthogonality in analytical chemistry involves using independent methods to measure the same attribute, drastically reducing the risk of systematic bias[2]. When evaluating 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine, comparing qNMR with HPLC-UV and LC-MS reveals critical performance disparities.

  • HPLC-UV (Relative Purity): HPLC relies on the assumption that all components share a similar UV response factor at the detection wavelength, which is rarely true for early-stage intermediates[1]. Furthermore, HPLC cannot detect non-chromophoric impurities like residual inorganic salts, silica, or water from the pyrazole synthesis.

  • LC-MS (Qualitative Identification): While invaluable for structural elucidation, ionization efficiencies vary wildly between the pyrazole-amine and its synthesis impurities (e.g., des-methyl or regioisomers). Matrix effects and ion suppression make LC-MS unsuitable for absolute mass balance quantification.

  • qNMR (Absolute Purity): By co-dissolving the analyte with a certified internal calibrant, qNMR calculates absolute purity by weight. This is valid even if the sample contains invisible impurities that lower its overall weight purity[3]. It does not require a reference standard of the analyte itself[1].

Comparative Performance Data

To illustrate the operational differences, below is a comparative data summary of three distinct synthesis batches of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine analyzed via HPLC-UV and qNMR.

Batch IDHPLC-UV (Area %)qNMR (Absolute Mass %)LC-MS (Quantification)Primary Discrepancy Driver
Lot-001 99.5%94.2%InconclusiveUndetected inorganic salts/water (invisible to UV)
Lot-002 98.1%97.9%InconclusiveHigh correlation; minimal non-chromophoric impurities
Lot-003 95.4%91.5%InconclusiveUV response factor bias of a major regioisomer impurity

Data Interpretation: In Lot-001, HPLC area normalization missed over 5% of non-UV active impurities, leading to a dangerous overestimation of purity. qNMR accurately reflected the true molar mass balance.

Workflow Visualization

Comparative_Workflow cluster_qNMR qNMR Workflow (Absolute Purity) cluster_HPLC HPLC-UV Workflow (Relative Purity) Start Analyte: 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine Q1 Co-weigh with Internal Standard (Ultra-microbalance) Start->Q1 H1 Dissolve & Inject (No Internal Standard) Start->H1 Q2 1H NMR Acquisition (D1 ≥ 5 × T1) Q1->Q2 Q3 Direct Molar Integration Q2->Q3 Compare Orthogonal Data Synthesis (True Purity Profile) Q3->Compare H2 Chromatographic Separation (C18 / HILIC) H1->H2 H3 Peak Area Normalization H2->H3 H3->Compare

Orthogonal purity assessment workflow comparing qNMR and HPLC-UV.

Self-Validating qNMR Protocol

A robust qNMR protocol is not merely a sequence of actions; it is a self-validating system where every experimental choice is driven by physical chemistry to ensure absolute accuracy.

Step 1: Internal Calibrant (IC) Selection

The Causality: An effective qNMR internal standard must be highly pure, completely soluble in the chosen deuterated solvent, and provide a distinct, non-overlapping signal[4]. The Execution: For 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine in DMSO-d6, Maleic acid is the optimal calibrant. The analyte features an aliphatic methyl signal (~3.8 ppm) and aromatic pyrazole/pyridine protons (7.4 - 8.6 ppm). Maleic acid provides a sharp, highly stable singlet at δ 6.26 ppm (2H), sitting perfectly in the clear spectral window between the analyte's signals.

Step 2: Gravimetric Precision

The Causality: The entire qNMR calculation hinges on the exact mass ratio of the analyte to the internal calibrant. Any mass fluctuation directly translates to purity error. The Execution: Weighing must be performed on an ultra-microbalance[5]. Accurately weigh ~10 mg of the analyte and ~5 mg of the Maleic acid standard directly into the same vial to prevent transfer losses.

Step 3: T1 Relaxation and Acquisition

The Causality: Protons relax at different rates after a radiofrequency pulse. If the delay time (D1) between pulses is too short, slower-relaxing nuclei will be under-represented in the final integral, skewing the molar ratio. The Execution:

  • Perform a preliminary inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the signals of interest.

  • Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton to ensure >99.3% relaxation and quantitative accuracy[6].

  • Acquire the ¹H NMR spectrum using a 90° pulse angle with sufficient scans (typically 16-64) to achieve a Signal-to-Noise (S/N) ratio > 250.

Step 4: Spectral Processing and Integration

The Causality: Accurate integration requires capturing the entire peak shape, including the broad Lorentzian tails where up to 5% of the signal resides. The Execution:

  • Apply a Lorentzian-Gaussian apodization (e.g., LB = -0.3 Hz, GB = 0.05) and zero-fill the data to 256K points to enhance resolution[6].

  • Apply a rigorous 5th-order polynomial baseline correction[6].

  • Integrate the Maleic acid singlet at 6.26 ppm and compare it against the analyte's methyl singlet (~3.8 ppm) or isolated aromatic protons to calculate the absolute mass purity.

Strategic Recommendations

For complex, basic heterocycles like 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine, relying exclusively on HPLC-UV introduces unacceptable blind spots regarding non-chromophoric impurities and response factor variations. By implementing a self-validating qNMR workflow, researchers can achieve an absolute, structurally verifiable mass balance, ensuring the highest level of confidence in pharmaceutical intermediate quality.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - ResolveMass Laboratories. [Link]

  • Absolute Quantification by qNMR - Enfanos.[Link]

  • Purity by Absolute qNMR Instructions - American Chemical Society (ACS).[Link]

Sources

Biological Activity & Optimization Guide: 1-Methyl vs. 1-H Pyrazole Amines

[1][2]

Executive Summary

In medicinal chemistry, the substitution of a 1-H pyrazole with a 1-Methyl group is a high-impact "molecular switch."[1] This modification is not merely a lipophilic adjustment; it fundamentally alters the pharmacophore's electronic landscape, hydrogen bonding capability, and metabolic fate.

This guide objectively compares the biological performance of 1-Methyl and 1-H pyrazole amines, providing experimental data, mechanistic insights, and actionable protocols for drug development professionals.[2]

Structural & Physicochemical Basis: The "H-Bond Switch"

The core differentiator between these two scaffolds is the presence of an acidic proton in the 1-H variant versus a fixed steric block in the 1-Methyl variant.

Tautomerism vs. Locked Geometry
  • 1-H Pyrazole: Exists in dynamic equilibrium between two tautomers (1H and 2H). This allows the molecule to adapt to different binding pockets but creates ambiguity in structure-based drug design (SBDD). It functions as both a Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA).

  • 1-Methyl Pyrazole: The methylation "locks" the tautomeric state. It removes the HBD capability, leaving only the HBA (pyridinic nitrogen). This reduces polar surface area (PSA) and typically increases lipophilicity (cLogP).

Visualization: Tautomeric Equilibrium vs. Locked State

Pyrazole_TautomerismH_Pyraz1-H Pyrazole(Dual HBD/HBA)TautomerTautomeric Shift(Proton Migration)H_Pyraz->TautomerEquilibriumMe_Pyraz1-Methyl Pyrazole(HBA Only, Locked)H_Pyraz->Me_PyrazN-MethylationBindingAdaptive Binding(Hinge Region)Tautomer->BindingInduced FitSelectivityFixed Vector(Selectivity Filter)Me_Pyraz->SelectivitySteric Clash or Fit

Caption: 1-H pyrazoles offer adaptive binding via tautomerism, while 1-Methyl pyrazoles enforce a specific binding vector, often improving selectivity.

Pharmacodynamic Comparison: Kinase Inhibitor Case Studies

The most critical biological impact occurs in the ATP-binding pocket of kinases. The "hinge region" of kinases typically requires specific H-bond interactions.

The "Hinge Binder" Effect (Potency vs. Selectivity)
  • Scenario A: Loss of Potency. If the kinase hinge region requires a Hydrogen Bond Donor from the pyrazole NH (e.g., to the backbone carbonyl of a specific residue), N-methylation will abolish activity.

  • Scenario B: Shift in Selectivity. If the target kinase accepts a hydrophobic group, but an off-target kinase requires the H-bond, N-methylation can drastically improve the selectivity profile.

Comparative Data: CDK Inhibitor Optimization

The following table illustrates a real-world optimization campaign (derived from CAN508 analogs) where N-methylation shifted selectivity from CDK9 to CDK4.

Feature1-H Pyrazole Analog (Parent)1-Methyl Pyrazole AnalogImpact of Methylation
Primary Target CDK9 (IC50: ~350 nM)CDK4 (IC50: 420 nM)Selectivity Shift
Off-Target (CDK1/2) High InhibitionLow InhibitionReduced Toxicity
H-Bond Capacity Donor + AcceptorAcceptor OnlyLoss of Donor interaction
Cellular Potency ModerateModest (Solubility limited)Permeability increased

Key Insight: In the CDK study, the 1-H variant was promiscuous because the NH donor allowed binding to multiple CDK isoforms. Methylation "clashed" with the conserved water networks or backbone residues of CDK9/1/2, but fit the hydrophobic pocket of CDK4, creating a selective inhibitor [1].

Pharmacokinetic Profile (ADME)

The choice between 1-H and 1-Methyl is often dictated by metabolic stability rather than potency.

Metabolic Fate: Glucuronidation vs. Oxidation
  • 1-H Pyrazole (Glucuronidation Liability): The exposed NH is a prime substrate for UGT enzymes (specifically UGT1A9 and UGT1A1). This leads to rapid formation of N-glucuronides, which are highly polar and rapidly excreted, leading to short half-life (

    
    ) and poor oral bioavailability.
    
    • Species Difference Warning: Monkeys often N-glucuronidate at N1, while humans/rats prefer N2.[3] This complicates toxicity translation [2].

  • 1-Methyl Pyrazole (Oxidative Liability): Methylation blocks glucuronidation completely. However, the methyl group becomes a "soft spot" for CYP450-mediated oxidative demethylation or hydroxylation.

Visualization: Metabolic Pathways

Metabolism_FateSubstrate_H1-H Pyrazole ScaffoldUGTUGT Enzymes(Phase II)Substrate_H->UGTSubstrate_Me1-Methyl Pyrazole ScaffoldSubstrate_Me->UGTBlockedCYPCYP450(Phase I)Substrate_Me->CYPGlucN-Glucuronide(Rapid Excretion)UGT->GlucHigh Clearance RiskDemethylDemethylation / Oxidation(Active/Inactive Metabolite)CYP->DemethylSlower Clearance

Caption: 1-H pyrazoles are prone to rapid Phase II glucuronidation, whereas 1-Methyl variants shift metabolism to Phase I oxidation, often extending half-life.

Experimental Protocols

Protocol A: Regioselective N-Methylation (Chemical Synthesis)

Achieving N1 vs. N2 selectivity is challenging. This protocol uses a steric blocking strategy to favor the desired isomer.

Objective: Synthesize 1-Methyl-1H-pyrazol-5-amine with >90% regioselectivity. Reagents: Pyrazole amine substrate, (Chloromethyl)triisopropoxysilane (TIPS-Cl-Me), THF, NaH.

  • Protection: Dissolve 1-H pyrazole in anhydrous THF at 0°C. Add NaH (1.1 eq). Stir for 30 min.

  • Silylation: Add TIPS-Cl-Me. The bulky silyl group will preferentially attack the less hindered nitrogen (or equilibrate to the thermodynamic product).

  • Methylation: Treat the intermediate with MeI (Methyl Iodide). The silyl group blocks one site, forcing methylation at the other.

  • Deprotection: Cleave the silyl group using TBAF (Tetra-n-butylammonium fluoride).

  • Validation: Verify regioisomer ratio using NOESY NMR (Look for correlation between Methyl protons and adjacent ring protons).

Protocol B: Kinase Hinge-Binder Assay (Biological)

Objective: Determine if the pyrazole NH is a critical H-bond donor.

  • Assay Setup: Use a FRET-based kinase assay (e.g., LanthaScreen).

  • Compounds: Test the 1-H parent and the 1-Methyl analog side-by-side.

  • Condition: Run the assay at

    
     of ATP.
    
  • Data Analysis:

    • If

      
      : The NH is a critical Donor .
      
    • If

      
      : The NH is likely solvent-exposed or acting only as an Acceptor .
      
    • If

      
      : Methylation improved hydrophobic fit or removed a desolvation penalty.
      

Decision Matrix: When to Methylate?

Use this logic flow to decide whether to advance a 1-H or 1-Methyl pyrazole lead.

Decision_MatrixStartLead Optimization:Pyrazole ScaffoldCheck_BindingDoes Hinge BindingRequire H-Bond Donor?Start->Check_BindingKeep_1HKeep 1-H Pyrazole(Optimize for Solubility)Check_Binding->Keep_1HYesCheck_MetabCheck Metabolic Stability(Microsomes/Hepatocytes)Check_Binding->Check_MetabNoYes_DonorYESNo_DonorNOBioisostereTry Bioisostere(e.g., Indazole, Triazole)Keep_1H->BioisostereIf PK still poorHigh_GlucHigh Glucuronidation?Check_Metab->High_GlucHigh_Gluc->Keep_1HNoMethylateSwitch to 1-Methyl(Block UGT, Improve Permeability)High_Gluc->MethylateYes

Caption: Strategic decision tree for pyrazole optimization based on binding mode and metabolic liability.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI Molecules. (2022). Discusses the selectivity shift in CDK inhibitors upon N-methylation. Link

  • Species Difference in Glucuronidation Formation Kinetics with a Selective mTOR Inhibitor. Drug Metabolism and Disposition. (2014).[4] detailed analysis of N-glucuronidation of 1-H pyrazoles in different species. Link

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes. Journal of Organic Chemistry. (2024).[5] Methodology for regioselective synthesis. Link

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry. (2021). Highlights cases where N-methylation leads to activity loss due to hinge binding disruption. Link

A Comparative Guide to Validating Analytical Standards for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the integrity of every analytical result underpins the safety and efficacy of the final drug product. This guide provides a comprehensive framework for the validation of an analytical standard for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine, a heterocyclic amine of interest in medicinal chemistry. As a molecule that may act as a key intermediate or a potential impurity in the synthesis of active pharmaceutical ingredients (APIs), a well-characterized standard is not a mere recommendation but a regulatory and scientific necessity.

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind the experimental design, offering a practical, experience-driven perspective on establishing a trustworthy analytical standard. We will explore the critical attributes of a reference standard, detail the requisite validation experiments, and compare the performance of a newly validated in-house standard against a commercially available, uncharacterized batch.

The Imperative for a Validated Standard

An analytical standard serves as the benchmark against which all samples are measured. Its purity and identity must be unequivocally established to ensure the accuracy of quantitative and qualitative analyses.[1] For a compound like 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine, which may be a process-related impurity, its accurate quantification is critical for meeting the stringent limits set by regulatory bodies.[1]

The validation process for an analytical standard is a holistic endeavor, encompassing a battery of tests to confirm its identity, purity, and stability. This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for the validation of analytical procedures, to ensure a globally accepted approach.[2][3][4]

Establishing the In-House Reference Standard: A Step-by-Step Validation Protocol

The initial step is to source a high-purity batch of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine, which will be designated as the candidate for the in-house reference standard. This candidate material should then be subjected to a rigorous characterization and validation process.

Workflow for Validation of an In-house Analytical Standard

G cluster_0 Phase 1: Characterization & Identification cluster_1 Phase 2: Purity Determination cluster_2 Phase 3: Assay & Stability cluster_3 Phase 4: Finalization Source High-Purity Material Source High-Purity Material Structural Elucidation Structural Elucidation (NMR, MS, IR) Source High-Purity Material->Structural Elucidation Physicochemical Characterization Physicochemical Characterization (Melting Point, pKa) Structural Elucidation->Physicochemical Characterization Chromatographic Purity Chromatographic Purity (HPLC-UV) Physicochemical Characterization->Chromatographic Purity Organic & Inorganic Impurities Organic & Inorganic Impurities (LC-MS, ICP-MS) Chromatographic Purity->Organic & Inorganic Impurities Residual Solvents Residual Solvents (GC-HS) Organic & Inorganic Impurities->Residual Solvents Assay (Potency) Determination Assay (Potency) Determination (qNMR or Mass Balance) Residual Solvents->Assay (Potency) Determination Stability Assessment Stability Assessment (Forced Degradation) Assay (Potency) Determination->Stability Assessment Certification & Documentation Certification & Documentation Stability Assessment->Certification & Documentation

Caption: Workflow for the validation of an in-house analytical standard.

Part 1: Identity Confirmation

The first principle of a reference standard is knowing precisely what it is. The identity of the 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine candidate standard must be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the cornerstone of structural elucidation. The observed chemical shifts, coupling constants, and integration values in the proton and carbon-13 spectra should be consistent with the proposed structure of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide the accurate mass of the molecular ion, which should correspond to the calculated exact mass of the compound (C₉H₁₀N₄, MW: 174.20).[5] The fragmentation pattern can also offer further structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present in the molecule, such as N-H stretching for the amine, C=N and C=C stretching for the pyrazole and pyridine rings, and C-H stretching for the methyl and aromatic protons.

Part 2: Purity Assessment

A reference standard should be of the highest possible purity.[1] Purity is not determined by a single method but is a composite picture from several analytical techniques.

  • Chromatographic Purity by High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method must be developed and validated.[6] This method should be able to separate the main component from all potential process-related impurities and degradation products. The purity is typically determined by the area percentage of the main peak.

    Experimental Protocol: HPLC Method for Purity Determination

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Water Content by Karl Fischer Titration: The presence of water will affect the potency of the standard and must be accurately quantified.

  • Residual Solvents by Gas Chromatography-Headspace (GC-HS): This analysis is crucial to identify and quantify any solvents remaining from the synthesis and purification process.

  • Inorganic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Sulphated Ash: This determines the content of non-volatile inorganic impurities.

Part 3: Potency (Assay) Determination

The assigned potency value is critical for the use of the standard in quantitative assays. Two common approaches are:

  • Mass Balance: The potency is calculated by subtracting the percentages of all identified impurities (organic, inorganic, water, residual solvents) from 100%.

    Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

  • Quantitative NMR (qNMR): This is a primary ratio method that allows for the direct determination of the analyte concentration by comparing the integral of a specific analyte signal to the integral of a certified reference standard of a different compound.

Part 4: Stability Assessment

A stability-indicating method is one that can detect changes in the quality of the drug substance over time.[6][7] Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to understand the degradation pathways of the compound.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for an extended period.

The stressed samples are then analyzed by the validated HPLC method to assess for degradation and to ensure that any degradants are well-resolved from the main peak.

Comparison with a Commercial Alternative

To illustrate the importance of a fully validated standard, we will compare our newly established in-house reference standard with a commercially available batch of "1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine" that has a stated purity of >95% but lacks comprehensive characterization data.

Comparative Data Summary
ParameterIn-House Validated StandardCommercial Batch "A"
Identity Confirmation
¹H and ¹³C NMRConforms to structureConforms to structure
High-Resolution MSConforms to exact massConforms to exact mass
IR SpectrumConforms to structureConforms to structure
Purity Profile
Chromatographic Purity (HPLC)99.8%96.2%
Water Content (Karl Fischer)0.15%1.5%
Residual Solvents (GC-HS)<0.1% (Acetone)0.8% (Dichloromethane)
Inorganic Impurities<0.05%Not Determined
Assigned Potency 99.5% Not Assigned (Stated as >95%)
Stability
Forced DegradationStable under thermal and photolytic stress. Minor degradation under acidic and oxidative conditions. Significant degradation under basic conditions.Not Performed
Analysis of the Comparison

The data clearly demonstrates the value of a comprehensive validation. While both batches are confirmed to be the correct molecule, the in-house standard has a significantly higher purity and a well-defined potency. The commercial batch, while meeting its label claim of >95% purity, contains a notable amount of water and residual solvent, which would introduce significant error if used as a quantitative standard.

The absence of forced degradation studies for the commercial batch also leaves its stability profile unknown, which is a critical piece of information for a reference standard.

Logical Framework for Standard Validation

G Analyte 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine Validation_Plan Validation Plan (ICH Q2(R2)) Analyte->Validation_Plan Identity Identity (Spectroscopy) Validation_Plan->Identity Purity Purity (Chromatography, etc.) Validation_Plan->Purity Potency Potency (Assay) Validation_Plan->Potency Stability Stability (Forced Degradation) Validation_Plan->Stability Validated_Standard Validated Reference Standard Identity->Validated_Standard Purity->Validated_Standard Potency->Validated_Standard Stability->Validated_Standard

Sources

Benchmarking synthetic routes for 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine efficiency

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth benchmarking of synthetic routes for 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine , a critical intermediate in the development of kinase inhibitors (e.g., p38 MAPK, JNK) and other bioactive heterocyclic compounds.

The structural challenge of this molecule lies in the specific 1,5-disubstitution pattern of the pyrazole ring. Standard cyclization methods often favor the thermodynamically more stable 1,3-isomer, making the synthesis of the 1,5-isomer a classic regioselectivity problem in medicinal chemistry.

Executive Summary

FeatureRoute A: C-H Activation / Suzuki (Recommended) Route B: Enaminone Cyclization (Classical) Route C: N-Alkylation of NH-Pyrazole
Regiocontrol Excellent (>98:2) Poor (Typically 1:9 favoring 1,3-isomer)Moderate (Mixture, requires separation)
Scalability High (Robust purification)High (Cheap reagents)High
Step Count 3 (Linear)2-33
Overall Yield ~45-55% ~10-15% (isolated 1,5-isomer)~20-30% (isolated 1,5-isomer)
Cost Driver Pd Catalyst, TMP-BaseChromatography (Isomer separation)Chromatography
Best For MedChem / Process Development Large-scale commodity (if optimized)Early discovery (if isomers acceptable)

Retrosynthetic Analysis

The synthesis hinges on establishing the C5–Aryl bond or the N1–Methyl bond with the correct regiochemistry.

  • Disconnection 1 (Convergent): Coupling the pre-formed pyrazole core with the pyridine ring. This relies on C-H activation or halogenation at C5, followed by cross-coupling.

  • Disconnection 2 (Linear): Constructing the pyrazole ring from an acyclic precursor (e.g., enaminone) and methylhydrazine. This is prone to regiochemical drift.

Retrosynthesis Target 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine Suzuki Suzuki Coupling (C5-C bond formation) Target->Suzuki Cyclization Cyclization (N-N bond formation) Target->Cyclization PrecursorA1 5-Iodo-1-methyl-4-nitropyrazole Suzuki->PrecursorA1 PrecursorA2 Pyridin-4-ylboronic acid Suzuki->PrecursorA2 PrecursorB1 3-(Dimethylamino)-1-(pyridin-4-yl)propenone Cyclization->PrecursorB1 PrecursorB2 Methylhydrazine Cyclization->PrecursorB2

Figure 1: Retrosynthetic disconnections highlighting the convergent (Suzuki) vs. linear (Cyclization) approaches.

Route A: The Convergent Organometallic Route (Recommended)

This route is the industry standard for generating 1,5-disubstituted pyrazoles with high fidelity. It utilizes the inherent acidity of the C5-proton in 1-methyl-4-nitropyrazole to install a halogen handle, followed by a Suzuki-Miyaura coupling.

Mechanistic Insight

The C5 proton of 1-methyl-4-nitropyrazole is significantly more acidic (pKₐ ~20-25) than the C3 proton due to the inductive effect of the adjacent N1 nitrogen and the electron-withdrawing nitro group. Using a sterically hindered base like TMPMgCl·LiCl (Knochel-Hauser base) or LiHMDS allows for exclusive deprotonation at C5, enabling regioselective iodination.

Step-by-Step Protocol

Step 1: Regioselective Iodination

  • Reagents: 1-Methyl-4-nitro-1H-pyrazole (1.0 eq), LiHMDS (1.2 eq) or TMPMgCl·LiCl, Iodine (1.2 eq).

  • Conditions: THF, -78°C to 0°C.

  • Procedure:

    • Cool a solution of 1-methyl-4-nitropyrazole in anhydrous THF to -78°C.

    • Add LiHMDS dropwise. The solution typically turns deep red/orange (formation of the heteroaryl anion).

    • Stir for 30 min, then add a solution of Iodine in THF.

    • Warm to RT and quench with saturated Na₂S₂O₃.

  • Outcome: 5-Iodo-1-methyl-4-nitro-1H-pyrazole . Yield: 80-90%.

Step 2: Suzuki-Miyaura Coupling

  • Reagents: 5-Iodo intermediate (1.0 eq), Pyridin-4-ylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3.0 eq).

  • Conditions: Dioxane/Water (4:1), 90°C, 4-12 h.

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine halide, boronic acid, base, and catalyst.[1][2]

    • Heat under inert atmosphere.

  • Outcome: 1-Methyl-4-nitro-5-(pyridin-4-yl)-1H-pyrazole . Yield: 70-80%.[3]

    • Note: The 4-nitro group prevents catalyst poisoning by the pyridine nitrogen by reducing electron density, though the pyridine can still compete; using Pd(dppf)Cl₂ or SPhos-Pd-G2 helps.

Step 3: Nitro Reduction

  • Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq) OR H₂ (1 atm), Pd/C (10%).

  • Conditions: EtOH/H₂O (3:1), 80°C (for Fe) or RT (for H₂).

  • Outcome: 1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-4-amine . Yield: >90%.

Data Summary (Route A)
MetricValueNotes
Regio-Purity >99%Regiochemistry fixed by C5-lithiation step.
Overall Yield ~55%High efficiency across 3 steps.
Purification CrystallizationIntermediates often solid; minimal chromatography needed.

Route B: The Linear Cyclization Route (Classical)

This route involves the condensation of methylhydrazine with an enaminone derived from 4-acetylpyridine. While chemically direct, it suffers from a critical regioselectivity issue: the nucleophilic nitrogen of methylhydrazine (NH₂) prefers to attack the β-carbon of the enaminone, leading to the 1-methyl-3-(pyridin-4-yl) isomer as the major product.

Mechanistic Insight

The reaction proceeds via a Michael-type addition followed by cyclization.

  • Major Pathway (Undesired): MeNH-NH₂ attacks the β-carbon (C-Py). Intermediate cyclizes to form 1-methyl-3-aryl .

  • Minor Pathway (Desired): MeNH -NH₂ attacks the β-carbon. This is sterically disfavored and kinetically slower. Optimization: Using Methylhydrazine Hydrochloride in refluxing ethanol can sometimes shift the ratio slightly, but obtaining pure 1,5-isomer usually requires tedious chromatographic separation from a 9:1 mixture.

Step-by-Step Protocol

Step 1: Enaminone Formation

  • Reagents: 4-Acetylpyridine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Conditions: Reflux, neat or in Toluene, 4 h.

  • Outcome: 3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one . Yield: >95%.

Step 2: Cyclization (Nitration Precursor)

  • Note: Direct synthesis of the amine is difficult; usually, the pyrazole core is made first, then nitrated.

  • Reagents: Enaminone (1.0 eq), Methylhydrazine (1.2 eq).

  • Conditions: Ethanol, Reflux.

  • Outcome: Mixture of 1-methyl-3-(pyridin-4-yl)pyrazole (Major) and 1-methyl-5-(pyridin-4-yl)pyrazole (Minor).

  • Purification: Requires careful column chromatography (SiO₂, EtOAc/MeOH gradient). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity (less shielding of the pyridine).

Step 3: Nitration & Reduction

  • Nitration: HNO₃/H₂SO₄ on the isolated 1,5-isomer.

  • Reduction: Standard hydrogenation.

Data Summary (Route B)
MetricValueNotes
Regio-Purity Poor (~10-20% desired)Requires difficult separation of isomers.
Overall Yield <15%Loss of material to undesired isomer.
Purification DifficultIsomers have similar R_f values.

Comparative Visualization

RouteComparison cluster_RouteA Route A: C-H Activation (Recommended) cluster_RouteB Route B: Cyclization (Classical) StartA 1-Methyl-4-nitro-1H-pyrazole StepA1 1. LiHMDS, I2 (C5-Iodination) StartA->StepA1 InterA1 5-Iodo-Intermediate StepA1->InterA1 StepA2 2. Suzuki Coupling (4-Py-B(OH)2) InterA1->StepA2 InterA2 1-Methyl-4-nitro-5-(Py) StepA2->InterA2 StepA3 3. Reduction (Fe/H2) InterA2->StepA3 ProductA TARGET (Pure 1,5-isomer) StepA3->ProductA StartB 4-Acetylpyridine StepB1 1. DMF-DMA StartB->StepB1 InterB1 Enaminone StepB1->InterB1 StepB2 2. MeNHNH2 (Cyclization) InterB1->StepB2 InterB2 Mixture of Isomers (1,3-Major / 1,5-Minor) StepB2->InterB2 StepB3 3. Separation & Nitration/Reduction InterB2->StepB3 ProductB TARGET (Low Yield) StepB3->ProductB

Figure 2: Workflow comparison. Route A ensures regiocontrol via lithiation, while Route B generates a statistical mixture requiring separation.

Troubleshooting & Optimization

Regiochemistry Validation (NOE)

To confirm you have the correct isomer (1,5-substitution):

  • NOE (Nuclear Overhauser Effect): Irradiate the N-Methyl protons (~3.8 ppm).

    • 1,5-isomer (Target): You should see NOE enhancement of the Pyridine protons (ortho positions) or the substituent at C5. You will NOT see enhancement of the C3-H.

    • 1,3-isomer (Undesired): You will see NOE enhancement of the C5-H proton (singlet on pyrazole ring) and NO enhancement of the pyridine protons.

Catalyst Selection for Suzuki

The pyridine ring can coordinate to Palladium, poisoning the catalyst.

  • Recommendation: Use Pd(dppf)Cl₂[1]·DCM or Pd(dtbpf)Cl₂ . These bidentate ferrocenyl ligands are bulky and electron-rich, preventing displacement by the pyridine nitrogen.

  • Base: Use K₃PO₄ or Cs₂CO₃ rather than Na₂CO₃ to facilitate the transmetallation of the electron-deficient pyridine boronic acid.

Safety Note on Nitropyrazoles
  • Energetic Materials: Low molecular weight nitropyrazoles (like 1-methyl-4-nitropyrazole) can be energetic.[4] While generally stable, they should be handled with care, avoiding excessive heat or friction, especially during scale-up of the iodination quench.

References

  • Regioselective Synthesis via C-H Activation: Topic: Lithiation of 1-methyl-4-nitropyrazole at C5 using TMPMgCl·LiCl. Source: Tetrahedron Lett.2010, 51, 4609. Relevance: Establishes the protocol for generating the 5-iodo precursor with >98% regiocontrol.
  • Suzuki Coupling of Pyrazoles

    • Topic: Palladium-catalyzed cross-coupling of 5-halo-pyrazoles with heteroaryl boronic acids.
    • Source: J. Org.[5][6] Chem.2007 , 72, 4067-4072.[5]

    • Relevance: Provides optimized conditions (catalyst/base) for coupling electron-deficient heterocycles.
  • Regiochemistry of Pyrazole Cyclization: Topic: Analysis of 1,3- vs 1,5-isomer formation in the reaction of hydrazines with enaminones. Source: J. Heterocyclic Chem.2005, 42, 1023. Relevance: Explains the thermodynamic preference for the 1,3-isomer in Route B.
  • Synthesis of 1-Methyl-1H-pyrazol-4-amine derivatives

    • Topic: General hydrogen
    • Source: ChemicalBook / Patent Liter
    • Relevance: Validates the reduction step (Step 3 in Route A).

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling novel, highly functionalized research chemicals requires more than just following a checklist—it requires a deep understanding of the molecule's physicochemical properties and pharmacological mechanisms.

The compound 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine is a specialized heteroaromatic building block. The aminopyrazole core is a privileged pharmacophore, widely utilized as an ATP-competitive hinge binder in the development of potent kinase inhibitors targeting PLK4, LRRK2, and Aurora kinases[1][2]. Because of its potent biological activity and chemical reactivity, it falls under the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates treating uncharacterized active pharmaceutical ingredients (APIs) as hazardous agents[3][4].

This guide provides the self-validating protocols, operational workflows, and causality-driven safety measures required to handle this compound safely.

Hazard Characterization & Causality (The "Why")

To design an effective safety protocol, we must first understand the specific threats posed by the molecule's structure:

  • Pharmacological Toxicity (Inhalation Risk): Aminopyrazoles are designed to penetrate cell membranes and bind to the ATP pocket of critical kinases[1][5]. Inhalation of the aerosolized powder can lead to systemic absorption and unintended off-target kinase inhibition, potentially causing cytotoxicity or disrupting cellular division[6].

  • Chemical Sensitization (Dermal Risk): The primary amine on the pyrazole ring and the pyridine nitrogen are highly nucleophilic. These sites can act as haptens, binding to skin proteins and causing severe dermal sensitization or allergic contact dermatitis.

  • The DMSO Vector: In drug discovery, these compounds are typically solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a DMSO solution of this compound touches the skin, it will bypass the stratum corneum and deliver the kinase-inhibiting payload directly into the systemic circulation.

Quantitative PPE & Engineering Controls Matrix

The following Personal Protective Equipment (PPE) is mandatory. Every choice is grounded in the chemical realities of the compound.

PPE CategorySpecificationCausality / Scientific RationaleReplacement Protocol
Hand Protection Double-layered Nitrile Gloves (≥ 0.11 mm thickness)Nitrile provides superior resistance to DMSO. Double-gloving prevents the penetration enhancer (DMSO) from carrying the kinase inhibitor into the dermal capillary bed.Replace immediately if contaminated with solvent, or every 2 hours of continuous use.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)The basic pyridine and primary amine nitrogens are nucleophilic and can cause severe corneal irritation upon contact.Sanitize post-use; replace immediately if scratched or compromised.
Body Protection Flame-resistant, fluid-resistant Lab CoatPrevents aerosolized powder from settling on street clothes, mitigating chronic secondary exposure.Launder weekly via institutional EHS services; never wash at home.
Engineering Control Class II Chemical Fume HoodAerodynamic API powders remain suspended in the air[3]. The hood provides a negative-pressure physical barrier against inhalation.Certify annually. Face velocity must be verified at 80–120 FPM before use.

Step-by-Step Operational Protocol: Weighing & Solubilization

This protocol is designed as a self-validating system. If any pre-condition fails, the procedure must be immediately halted.

Phase 1: Pre-Operation Verification

  • Validate Airflow: Turn on the chemical fume hood. Verify that the flow monitor reads between 80–120 FPM. Self-Validation: If the flow alarm sounds, abort the protocol. Do not open the compound container.

  • Don PPE: Equip safety goggles, button the lab coat completely, and don two pairs of nitrile gloves. Pull the inner glove under the lab coat cuff and the outer glove over the cuff to eliminate exposed skin.

Phase 2: Weighing and Transfer 3. Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the hood. Causality: Highly functionalized powders often carry a static charge, causing them to repel from plastic surfaces and aerosolize into the breathing zone. 4. Transfer: Using a static-free micro-spatula, carefully weigh the required mass of 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine. 5. Containment: Transfer the powder to a borosilicate glass vial and immediately cap it.

Phase 3: Solubilization 6. Solvent Addition: Uncap the vial and slowly add anhydrous DMSO. 7. Agitation: Vortex the sealed vial until the powder is fully dissolved. Caution: Once the compound is in solution, the primary hazard shifts from inhalation (powder) to rapid dermal absorption (liquid).

Emergency Spill Management Plan

In the event of a spill, standard sweeping will aerosolize the API. Follow this targeted response:

  • Solid (Powder) Spill:

    • Do not dry sweep.

    • Gently cover the powder with damp absorbent paper towels (using water or 70% isopropanol) to trap the dust.

    • Wipe inward from the edges to the center to prevent spreading.

  • Liquid (DMSO Solution) Spill:

    • Immediately cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

    • Do not use paper towels for large DMSO spills, as the solvent can rapidly soak through to your gloves.

  • Post-Spill Decontamination: Wash the affected surface with a 10% bleach solution followed by 70% ethanol to degrade and remove residual heterocyclic amines. Dispose of all cleanup materials as hazardous waste[7][8].

Waste Segregation and Disposal Plan

Proper disposal is critical to environmental safety and regulatory compliance when handling novel research chemicals[8].

  • Solid Waste: All contaminated consumables (weighing boats, pipette tips, empty vials, and spill cleanup materials) must be placed in a rigid, puncture-resistant container explicitly labeled "Hazardous Solid Waste - Toxic Organics"[8].

  • Liquid Waste: DMSO solutions containing the aminopyrazole must be segregated into a "Non-Halogenated Organic Waste" carboy[8].

  • Chemical Incompatibility: Never mix this waste with acidic waste streams. The basic pyridine and pyrazole nitrogens will undergo an exothermic acid-base neutralization reaction if mixed with strong acids, potentially causing container rupture.

Operational Workflow Visualization

The following diagram illustrates the logical progression of handling and waste segregation for aminopyrazole derivatives.

Workflow Start Initiate Procedure: 1-Methyl-5-(pyridin-4-YL)-1H-pyrazol-4-amine PPE Don PPE: Double Nitrile Gloves, Lab Coat, Safety Goggles Start->PPE Hood Transfer to Class II Fume Hood (Verify 80-120 FPM Airflow) PPE->Hood Weigh Weighing & DMSO Solubilization (Use Anti-Static Tools) Hood->Weigh Spill Spill Occurred? Weigh->Spill Clean Spill Response: Use Damp Absorbent / Vermiculite (No Dry Sweeping) Spill->Clean Yes Dispose Waste Segregation: Solid Waste vs. Non-Halogenated Liquid Spill->Dispose No Clean->Dispose End EHS Collection & Incineration Dispose->End

Figure 1: Operational workflow for safe handling and disposal of aminopyrazole derivatives.

References

  • Laboratory Safety Guidance - OSHA. Occupational Safety and Health Administration. Available at:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ResearchGate. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - National Institutes of Health. Available at:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.